3-Chloro-5-iodopyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodopyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVZWHCGHXKZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305498 | |
| Record name | 3-Chloro-5-iodo-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300750-79-1 | |
| Record name | 3-Chloro-5-iodo-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1300750-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-iodo-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-iodopyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-5-iodopyridin-4-amine (CAS No. 1300750-79-1). As a halogenated pyridine derivative, this compound holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic placement of chloro and iodo substituents on the 4-aminopyridine scaffold offers unique opportunities for synthetic diversification, making a thorough understanding of its properties essential for its application. This document consolidates available data, outlines robust experimental protocols for the determination of key physicochemical parameters, and offers insights into its safe handling and storage.
Introduction: The Significance of this compound in Modern Drug Discovery
Halogenated heterocycles are cornerstones of contemporary medicinal chemistry, offering a powerful toolkit for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The pyridine ring, a privileged scaffold in numerous approved drugs, when substituted with halogens, provides chemists with critical tools to fine-tune properties such as metabolic stability, binding affinity, and membrane permeability.
This compound is a trifunctional scaffold featuring an amino group, a chlorine atom, and an iodine atom. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex molecular architectures. The chloro and iodo substituents can be selectively manipulated in various cross-coupling reactions, while the amino group provides a handle for further derivatization. Understanding the fundamental physicochemical properties of this molecule is the first and most critical step in harnessing its synthetic potential.
Molecular and Chemical Identity
A solid understanding of the basic molecular and chemical identifiers is crucial for sourcing, handling, and documenting research involving this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1300750-79-1 | [1] |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | |
| Canonical SMILES | C1=C(C(=C(C=N1)I)N)Cl | N/A |
| InChI | InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| InChIKey | SNVZWHCGHXKZHV-UHFFFAOYSA-N | |
| Appearance | Solid | |
| Purity | ≥95% (Commercially available) |
Predicted and Known Physicochemical Properties
Due to the novelty of this specific isomer, much of the available data on its physicochemical properties is based on computational predictions. Where available, experimentally derived data is noted.
Lipophilicity (XlogP)
Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The predicted XlogP value provides an initial assessment of the compound's behavior in biological systems.
| Parameter | Predicted Value | Source |
| XlogP | 1.4 | N/A |
This moderate XlogP value suggests that this compound is likely to have a balanced solubility profile, with some solubility in both aqueous and lipid environments.
Boiling Point
While this compound is a solid at room temperature, a predicted boiling point is available from some commercial suppliers. It is important to note that this is likely a computational estimation.
| Property | Predicted Value | Source |
| Boiling Point | Not available | N/A |
Mass Spectrometry Data
Predicted mass spectrometry data can aid in the identification and characterization of the compound during synthesis and analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 254.91805 |
| [M+Na]⁺ | 276.89999 |
| [M-H]⁻ | 252.90349 |
| [M+NH₄]⁺ | 271.94459 |
| [M+K]⁺ | 292.87393 |
Experimental Protocols for Physicochemical Property Determination
The lack of comprehensive experimental data for this compound necessitates the use of standardized laboratory protocols for its characterization. The following sections detail the methodologies for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.
Diagram of Melting Point Determination Workflow
References
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-Chloro-5-iodopyridin-4-amine
Introduction: The Challenge of Unambiguous Structure Elucidation
For researchers and professionals in drug development, the precise structural confirmation of novel heterocyclic compounds is a non-negotiable cornerstone of chemical synthesis and characterization. 3-Chloro-5-iodopyridin-4-amine, a polysubstituted pyridine, presents a unique spectroscopic puzzle due to the complex interplay of its substituents. The presence of an amino group (a strong electron-donating group) and two different halogen atoms (electron-withdrawing with varying electronegativity and size) on the pyridine ring creates a distinct electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR) spectra.
While direct experimental spectra for this specific compound are not widely published, this guide provides a comprehensive analysis based on established principles of NMR spectroscopy and comparative data from structurally related analogues. We will delve into the predicted 1H and 13C NMR data, explain the rationale behind these predictions, outline a robust experimental protocol for data acquisition, and present a logical workflow for its structural validation.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the following numbering scheme for this compound will be used throughout this guide.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-5-iodopyridin-4-amine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the mass spectrometric analysis of 3-chloro-5-iodopyridin-4-amine, a halogenated pyridine derivative of significant interest in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural steps to explain the underlying scientific rationale for key experimental choices. It is designed for researchers, scientists, and drug development professionals who require robust, reliable, and verifiable analytical characterization of this and similar small molecules. The protocols herein are structured as self-validating systems, leveraging the compound's unique isotopic signatures for confident identification. This guide covers sample preparation, instrumentation, data interpretation, and fragmentation analysis, supported by high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry.
Introduction: The Analytical Imperative
This compound is a vital molecular scaffold, serving as a key intermediate in the synthesis of complex, biologically active molecules such as kinase inhibitors for therapeutic applications.[2] Its precise molecular structure, featuring a pyridine core substituted with an amine group, a chlorine atom, and an iodine atom, dictates its chemical reactivity and, ultimately, the success of multi-step syntheses.[1][2]
Therefore, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the principal analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide addresses the specific challenges and opportunities in analyzing this molecule, including leveraging its distinct isotopic composition for confident identification and elucidating its fragmentation pathways to confirm structural integrity.
Analyte Properties and Predicted Mass Spectrometric Behavior
A thorough understanding of the analyte's physicochemical properties is the foundation of a robust analytical method.
Chemical Structure:
Figure 1. Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄ClIN₂ | [3][4] |
| Average Molecular Weight | 254.458 g/mol | [4] |
| Monoisotopic Mass | 253.91077 Da | [3] |
| Predicted XlogP | 1.4 |[3] |
Predicted Ionization Behavior: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) makes this molecule an excellent candidate for positive mode electrospray ionization (ESI+). In an acidic mobile phase, these sites are readily protonated to form the pseudomolecular ion, [M+H]⁺.
Experimental Methodology: A Validated Workflow
This section details the complete workflow, from sample preparation to data acquisition, using a high-resolution Q-TOF mass spectrometer. This instrument class is chosen for its ability to provide both accurate mass measurements for formula confirmation and MS/MS data for structural elucidation.[5][6]
Sample and Reagent Preparation
Rationale: Proper sample preparation is critical to avoid artifacts and ensure reproducible ionization. The use of high-purity solvents and a proton source (formic acid) is essential for efficient ESI.[7]
Protocol:
-
Reagents:
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Optima™ LC/MS-grade Formic Acid (FA)
-
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of MeOH.
-
Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a solvent mixture of 50:50 Methanol:Water + 0.1% FA. This concentration is typically sufficient for direct infusion analysis on modern ESI-MS systems.
Direct Infusion Q-TOF MS Analysis
Rationale: Direct infusion provides a rapid method to optimize MS parameters and confirm the molecular weight of the pure substance without chromatographic separation.
Experimental Workflow Diagram
Caption: Workflow for direct infusion MS analysis.
Table 2: Optimized Q-TOF Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ion Source | Electrospray Ionization (ESI) | Ideal for pre-charged or polar analytes in solution.[8] |
| Ionization Mode | Positive (+) | The analyte contains basic nitrogen atoms, readily accepting a proton.[7] |
| Capillary Voltage | 3.5 kV | Optimal voltage to generate a stable Taylor cone and efficient ion emission.[9] |
| **Nebulizing Gas (N₂) ** | 35 psi | Assists in droplet formation. |
| Drying Gas (N₂) Temp | 325 °C | Facilitates solvent evaporation from droplets.[10] |
| Drying Gas (N₂) Flow | 8 L/min | Removes solvent vapor from the ion source. |
| Cone Voltage | 20 V | A low voltage is used to gently transfer ions into the vacuum region, minimizing in-source fragmentation and preserving the molecular ion.[9][11][12] |
| Mass Analyzer | Quadrupole Time-of-Flight | Provides high mass accuracy (<5 ppm) and resolution. |
| Acquisition Range | m/z 50 - 500 | Covers the expected molecular ion and its potential fragments. |
| MS/MS Collision Gas | Argon |
| Collision Energy (CE) | 25 eV | Optimized to induce characteristic fragmentation for structural confirmation. |
Data Interpretation: From Spectrum to Structure
Full Scan MS: Confirming Identity and Formula
The full scan mass spectrum provides two critical pieces of information for identity confirmation: the accurate mass of the protonated molecular ion, [M+H]⁺, and its characteristic isotopic pattern.
-
Accurate Mass: The theoretical monoisotopic mass of the protonated molecule [C₅H₅ClIN₂]⁺ is 254.9180 Da . A high-resolution instrument should measure this ion with a mass error of less than 5 ppm.
-
Isotopic Pattern (Self-Validation): The presence of chlorine provides a definitive validation checkpoint. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13][14] This results in two distinct peaks for any chlorine-containing ion, separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1.[14][15][16] Iodine is monoisotopic (¹²⁷I) and does not contribute to this pattern.[17]
Table 3: Expected Molecular Ion Cluster for [M+H]⁺
| Ion | Isotopic Composition | Theoretical m/z | Expected Relative Abundance |
|---|---|---|---|
| [M+H]⁺ | C₅H₅³⁵Cl¹²⁷IN₂⁺ | 254.9180 | 100% |
| [M+1+H]⁺ | ¹³CC₄H₅³⁵Cl¹²⁷IN₂⁺ | 255.9214 | ~5.5% |
| [M+2+H]⁺ | C₅H₅³⁷Cl¹²⁷IN₂⁺ | 256.9151 | ~32% |
The observation of the m/z 256.9 peak at approximately one-third the intensity of the m/z 254.9 peak is a powerful confirmation of the presence of a single chlorine atom in the molecule.
MS/MS Fragmentation Analysis: Structural Elucidation
Tandem mass spectrometry (MS/MS) provides definitive structural information by inducing fragmentation of a selected precursor ion (in this case, m/z 254.9) and analyzing the resulting product ions.[18] The fragmentation pattern is dictated by the weakest bonds in the molecule. For this compound, the Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine or other bonds within the aromatic ring.
Proposed Primary Fragmentation Pathway: The most probable initial fragmentation event is the neutral loss of an iodine radical (I•, 126.9044 u) or hydrogen iodide (HI, 127.9123 u). The loss of the iodine radical is often a dominant pathway for iodo-aromatic compounds.[17]
Fragmentation Pathway Diagram
Caption: Proposed MS/MS fragmentation of [M+H]⁺.
Table 4: Key Product Ions and Proposed Structures
| Precursor m/z | Product Ion m/z | Neutral Loss | Proposed Formula | Notes |
|---|---|---|---|---|
| 254.9180 | 128.0141 | I• (126.90 u) | [C₅H₅ClN₂]⁺ | Primary Fragment. Represents the 3-chloropyridin-4-amine cation. This fragment MUST exhibit the characteristic ~3:1 isotopic pattern for ³⁵Cl/³⁷Cl at m/z 128/130.[19] |
| 254.9180 | 127.0008 | HI (127.91 u) | [C₅H₄ClN]⁺ | Represents the 3-chloropyridine radical cation. This ion would also show the chlorine isotopic pattern. |
The presence of the fragment at m/z 128.0141, along with its corresponding isotope peak at m/z 130.0112, provides conclusive evidence for the core structure of the molecule after the loss of iodine.
Troubleshooting and Advanced Considerations
-
In-Source Fragmentation: If the molecular ion [M+H]⁺ is weak or absent in the full scan spectrum, it may be fragmenting within the ion source. This is typically caused by an excessively high cone voltage.[11][12] Solution: Systematically decrease the cone voltage (e.g., from 40V down to 15V) to reduce the kinetic energy of the ions, thereby promoting the survival of the precursor ion.[9]
-
Deiodination: The use of formic acid, while beneficial for ionization, can sometimes induce deiodination of susceptible compounds within the ESI source.[20] If an unexpected peak corresponding to [M+H-I+H]⁺ (deiodinated compound) is observed, consider using a less aggressive mobile phase modifier like acetic acid for comparison.
-
Adduct Formation: In the absence of an acid modifier, sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts may be observed, especially if using glass containers or lower-purity salts. These are identified by their mass difference from the protonated ion (+21.98 Da for Na⁺ vs H⁺). The use of 0.1% formic acid strongly favors protonation and suppresses adduct formation.
Conclusion
This guide outlines a robust and self-validating Q-TOF mass spectrometry method for the definitive analysis of this compound. By leveraging high-resolution mass measurement of the molecular ion, confirming the mandatory chlorine isotopic pattern, and elucidating the predictable fragmentation pathway via MS/MS, researchers can achieve unambiguous structural confirmation. The causality-driven explanations for parameter selection and troubleshooting advice provided herein empower scientists to adapt this methodology for similar halogenated small molecules, ensuring data integrity and confidence in synthetic and developmental chemistry workflows.
References
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 3. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 4. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 5. Liquid Chromatography Quadrupole Time-of-Flight Characterization of Metabolites Guided by the METLIN Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adjusting electrospray voltage for optimum results | Separation Science [sepscience.com]
- 8. Principles of Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lab.semi.ac.cn [lab.semi.ac.cn]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Illuminating the Solid State: A Technical Guide to the X-ray Crystal Structure Determination of 3-Chloro-5-iodopyridin-4-amine
For Immediate Release
This technical guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 3-Chloro-5-iodopyridin-4-amine. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this writing, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to successfully determine its three-dimensional atomic arrangement. The protocols outlined herein are based on established best practices in small-molecule crystallography and are designed to ensure data integrity, structural accuracy, and meaningful interpretation.
The strategic placement of chloro and iodo substituents on the pyridin-4-amine scaffold makes this molecule a significant building block in medicinal chemistry. Halogenated pyridines are known to be versatile synthetic intermediates for creating complex, biologically active molecules, including kinase inhibitors for cancer therapy.[1] The determination of its precise crystal structure is paramount for understanding its solid-state properties, intermolecular interactions, and for facilitating structure-based drug design.
The Crystallization Imperative: From Solution to Single Crystal
The journey to a crystal structure begins with the growth of a high-quality single crystal. For a small organic molecule like this compound, several common techniques can be employed. The choice of solvent is critical and often requires empirical screening.
Step-by-Step Protocol for Crystal Growth
-
Solvent Selection: Begin by testing the solubility of the compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) at room temperature and with gentle heating. The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Insulate the container (e.g., by placing it in a Dewar flask filled with warm water) to promote slow cooling to room temperature.[2] This gradual decrease in temperature reduces the solubility and encourages the formation of well-ordered crystals.
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (the "solute solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the solute solvent (the "precipitant").[2]
-
Over time, the precipitant vapor will diffuse into the solute solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
Unveiling the Structure: Single-Crystal X-ray Diffraction Workflow
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, the process of X-ray diffraction analysis can begin.[3] This workflow is a multi-stage process that involves data collection, data processing, structure solution, and refinement.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
Modern single-crystal X-ray diffractometers are equipped with sophisticated software suites like CrysAlisPro or APEX that automate much of the data collection and processing.[4][5][6]
-
Crystal Mounting and Centering: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. The crystal is then precisely centered in the X-ray beam.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: The software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.
-
Integration and Scaling: After data collection, the software integrates the raw diffraction spots to determine their intensities. These intensities are then scaled and corrected for experimental factors such as absorption.[7]
Structure Solution and Refinement
The processed reflection data is then used to solve and refine the crystal structure, typically using the SHELX suite of programs.[8]
-
Structure Solution: Using direct methods (implemented in programs like SHELXS), the initial phases of the structure factors are determined, leading to an initial electron density map from which the positions of the heavier atoms (in this case, iodine and chlorine) can be identified.[8]
-
Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure (in a program like SHELXL).[1][9] This iterative process involves adjusting atomic positions, and thermal displacement parameters until the calculated diffraction pattern closely matches the observed pattern. Hydrogen atoms are typically placed in calculated positions.
Ensuring Scientific Integrity: Structure Validation
A critical and non-negotiable step in any crystal structure determination is rigorous validation. This ensures the accuracy and reliability of the structural model. The primary tool for this is the IUCr's checkCIF service, which utilizes the PLATON software.[10][11][12]
The validation process checks for a multitude of potential issues, including:
-
Correct space group assignment.
-
Unusual bond lengths and angles.
-
Anomalous atomic displacement parameters (ADPs).
-
Missed solvent molecules or disorder.
Any "ALERTS" generated by checkCIF must be carefully investigated and addressed before the structure is considered complete and ready for publication or further analysis.[13]
Beyond the Molecule: Analysis of Intermolecular Interactions
A key benefit of determining a crystal structure is the ability to analyze how molecules pack in the solid state. For this compound, the presence of iodine, chlorine, and amine functionalities suggests the likelihood of significant intermolecular interactions, such as hydrogen and halogen bonding.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[14][15][16][17] This method maps various properties onto a surface that defines the boundary of a molecule in the crystalline environment.
Key features of Hirshfeld analysis include:
-
dnorm Surface: This surface highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.[16]
-
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H···H, H···Cl, H···I, N···H) to the overall crystal packing.[14][17][18]
Given the atoms present in this compound, a Hirshfeld analysis would be expected to reveal the importance of N-H···N hydrogen bonds between the amine and pyridine nitrogen, as well as potential C-I···N or C-Cl···N halogen bonds, which are significant in crystal engineering.[19][20][21][22][23]
Data Archiving and Reporting: The Crystallographic Information File (CIF)
The final, validated crystal structure is compiled into a Crystallographic Information File (CIF). The CIF is the standard format for archiving and communicating crystallographic data, as mandated by the International Union of Crystallography (IUCr).[24][25][26][27][28]
A complete CIF contains all the necessary information to reproduce the crystal structure and its analysis, including:
-
Unit cell parameters
-
Data collection and refinement details
-
Atomic coordinates and displacement parameters
-
Bond lengths, angles, and torsion angles
Hypothetical Crystallographic Data Summary
The following table presents a hypothetical summary of the kind of data that would be generated from a successful crystal structure determination of this compound, based on typical values for similar small organic molecules.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₄ClIN₂ |
| Formula Weight | 254.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 978 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.728 |
| Absorption Coeff. (mm⁻¹) | 3.5 |
| F(000) | 480 |
| Reflections Collected | 5000 |
| Unique Reflections | 1800 |
| R_int | 0.04 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.085 |
| Goodness-of-Fit on F² | 1.05 |
This guide provides a robust framework for the successful determination and analysis of the X-ray crystal structure of this compound. By following these field-proven protocols, researchers can obtain high-quality structural data that will be invaluable for advancing research in medicinal chemistry and materials science.
References
- 1. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
- 3. excillum.com [excillum.com]
- 4. rigaku.com [rigaku.com]
- 5. APEX Software | Bruker [bruker.com]
- 6. crysalispro.software.informer.com [crysalispro.software.informer.com]
- 7. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure validation in chemical crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. platonsoft.nl [platonsoft.nl]
- 13. PPT - Validating and Checking Crystal Structures: Best Practices and Automated Tools PowerPoint Presentation - ID:3146252 [slideserve.com]
- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
- 17. Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. iucr.org [iucr.org]
- 25. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 26. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
Solubility of 3-Chloro-5-iodopyridin-4-amine in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-Chloro-5-iodopyridin-4-amine in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing bioavailability, formulation design, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key heterocyclic building block in medicinal chemistry. We will explore the physicochemical properties of the molecule, present its expected solubility profile across a range of common organic solvents, and provide detailed, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.
Introduction: The Critical Role of Solubility
This compound is a halogenated aminopyridine derivative with a molecular structure primed for diverse chemical modifications. Its utility as an intermediate in the synthesis of complex therapeutic agents makes a thorough understanding of its physical properties essential. Among these, solubility stands out as a critical parameter. Poor solubility can lead to challenges in reaction chemistry, purification, formulation, and ultimately, result in low or erratic absorption in vivo.[2][3]
This guide moves beyond a simple data table, delving into the causal relationships between molecular structure, solvent properties, and dissolution. By understanding the "why" behind the solubility data, scientists can make more informed decisions, from selecting an optimal reaction medium to designing a robust formulation strategy.
Physicochemical Profile of this compound
To understand the solubility of a compound, one must first understand the molecule itself. The structure of this compound imparts a unique combination of polar and nonpolar characteristics that dictate its interaction with various solvents.
-
Molecular Formula: C₅H₄ClIN₂[4]
-
Key Structural Features:
-
Pyridine Ring: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor and introduces significant polarity.
-
Amine Group (-NH₂): This group is a potent hydrogen bond donor and acceptor, greatly enhancing potential interactions with polar protic solvents.
-
Halogen Substituents (-Cl, -I): The chloro and iodo groups are electron-withdrawing and increase the molecule's lipophilicity and molecular weight.
-
The interplay of the polar amine and pyridine functionalities with the lipophilic halogen atoms suggests a nuanced solubility profile, with a preference for polar solvents but with some affinity for less polar environments.
Theoretical Framework: "Like Dissolves Like" Revisited
The principle of "like dissolves like" is fundamental to predicting solubility.[6] A solute dissolves best in a solvent that shares similar intermolecular forces. For this compound, the following interactions are key:
-
Hydrogen Bonding: The primary driver for solubility in polar protic solvents (e.g., alcohols, water). The -NH₂ group can donate hydrogen bonds, while the pyridine nitrogen and -NH₂ group can accept them.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its electronegative atoms (N, Cl). This facilitates dissolution in polar aprotic solvents (e.g., DMSO, DMF) that also have strong dipoles.
-
Van der Waals Forces: These weaker forces, particularly London dispersion forces, are influenced by the iodo and chloro substituents. They are the primary mechanism for solubility in nonpolar solvents (e.g., hexane), though they are likely to be overcome by the strong polar interactions, predicting poor solubility in such media.[7]
The following diagram illustrates the relationship between the compound's features and solvent properties.
Caption: Relationship between molecular features and solvent interactions.
Quantitative Solubility Profile
While exhaustive experimental data for this specific compound is not publicly cataloged, the table below provides an expected solubility profile based on its physicochemical properties and established principles. These values should be considered illustrative and must be confirmed experimentally.
| Solvent Class | Solvent Name | Polarity Index | Expected Qualitative Solubility | Expected Quantitative Range (mg/mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | > 100 | |
| Acetonitrile | 5.8 | Soluble | 10 - 50 | |
| Polar Protic | Methanol | 5.1 | Soluble | 20 - 70 |
| Ethanol | 4.3 | Moderately Soluble | 5 - 20 | |
| Isopropanol (IPA) | 3.9 | Sparingly Soluble | 1 - 5 | |
| Water (pH 7) | 10.2 | Slightly Soluble | < 1 | |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderately Soluble | 5 - 15 |
| Diethyl Ether | 2.8 | Slightly Soluble | < 1 | |
| Ketones | Acetone | 5.1 | Soluble | 10 - 30 |
| Halogenated | Dichloromethane (DCM) | 3.1 | Sparingly Soluble | 1 - 10 |
| Chloroform | 4.1 | Sparingly Soluble | 1 - 10 | |
| Nonpolar | Toluene | 2.4 | Insoluble | < 0.1 |
| Hexane | 0.1 | Insoluble | < 0.1 |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data are crucial for regulatory submissions and internal decision-making.[2] The choice of method depends on the stage of drug development, balancing throughput with the need for thermodynamic accuracy.[8]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure compatibility with solvent)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Validated HPLC-UV or LC-MS/MS system for concentration analysis
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment (e.g., 10-20 mg).
-
Solvent Addition: Add a precise volume (e.g., 10 mL) of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2]
-
Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the solid settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[2]
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particles.
-
Dilution: Perform a precise, pre-determined dilution of the filtrate with an appropriate solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL by multiplying the measured concentration by the dilution factor.
The following workflow diagram outlines the Shake-Flask method.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
Protocol 2: Kinetic Solubility Determination (High-Throughput Turbidimetric Method)
Kinetic solubility assays are used in early drug discovery to quickly rank compounds. They measure the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic medium.[3][8]
Objective: To rapidly estimate the solubility of this compound by identifying its precipitation point.
Materials:
-
10 mM DMSO stock solution of this compound
-
Selected organic solvents
-
96-well microplates (UV-transparent if using a spectrophotometer)
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of measuring turbidity (nephelometer or spectrophotometer at ~620 nm)
Step-by-Step Methodology:
-
Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the solvent-containing wells to achieve the highest desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its co-solvent effect.[8]
-
Serial Dilution: Perform serial dilutions directly in the plate to create a range of compound concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.[8]
-
Turbidity Measurement: Measure the turbidity or absorbance of each well using a plate reader.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity begins to significantly increase above the background, indicating the onset of precipitation.
Safety, Handling, and Storage
As a chemical intermediate, this compound requires careful handling.
-
Hazard Identification: Based on data for structurally similar compounds and available SDS information, the compound should be considered harmful if swallowed and an irritant to the skin and eyes.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[12][13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[10][11]
Conclusion
This compound exhibits a solubility profile dominated by its polar amine and pyridine functionalities. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as methanol. Conversely, its solubility is predicted to be poor in nonpolar media like hexane. The selection of an appropriate solvent is paramount and must be tailored to the specific application, whether it be for organic synthesis, purification, or formulation into a final drug product. The experimental protocols provided herein, particularly the gold-standard shake-flask method, offer a robust framework for generating the high-quality, reliable solubility data required to advance drug development programs.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 5. This compound | 1300750-79-1 [sigmaaldrich.com]
- 6. Solubility factors when choosing a solvent [labclinics.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. 3-Chloro-4-iodopyridin-2-amine | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. Page loading... [guidechem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Purity analysis of commercially available 3-Chloro-5-iodopyridin-4-amine
An In-Depth Technical Guide to the Purity Analysis of Commercially Available 3-Chloro-5-iodopyridin-4-amine
Abstract
This compound is a critical halogenated pyridine intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). As with any component in a pharmaceutical manufacturing stream, its purity is not merely a quality metric but a cornerstone of safety and efficacy in the final drug product. This guide provides a comprehensive, multi-modal analytical strategy for the robust purity assessment of this compound. We move beyond simple methodologies to explain the scientific rationale behind each technique, ensuring a self-validating and scientifically sound approach for researchers, analytical scientists, and drug development professionals.
Introduction: The Imperative for Purity
This compound (CAS No. 1300750-79-1) is a substituted pyridinamine with a molecular formula of C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol .[1] Its structural complexity, featuring both chlorine and iodine substituents, makes it a versatile synthon but also presents unique challenges in purity analysis. Impurities, which can arise from the synthetic route, degradation, or storage, may include starting materials, isomers, reaction byproducts, and residual solvents. These can have significant downstream effects, including altered reaction kinetics, the formation of toxic byproducts, and compromised final product stability.
A robust analytical strategy, therefore, must not only quantify the main analyte but also detect, identify, and quantify all significant impurities. This guide details an orthogonal approach, leveraging multiple analytical techniques to build a complete and trustworthy purity profile.
Understanding the Impurity Profile: A Synthesis-Based Approach
The quality of this compound is intrinsically linked to its synthesis. A common synthetic route involves the iodination of 4-amino-3-chloropyridine.[1] This process informs the likely impurity profile we must target in our analysis:
-
Starting Material: Unreacted 4-amino-3-chloropyridine.
-
Reagents & Byproducts: Residual iodinating agents (e.g., iodine, potassium iodide) or byproducts from their reactions.[1]
-
Isomeric Impurities: Positional isomers such as 3-chloro-4-iodopyridin-2-amine or 4-chloro-5-iodopyridin-2-amine, which may have similar chromatographic behavior.[2][3]
-
Over-reacted Species: Di-iodinated or other poly-halogenated pyridines.
-
Degradants: Products of hydrolysis, oxidation, or photodecomposition.
-
Residual Solvents: Solvents used during reaction and purification (e.g., water, tetrahydrofuran, N,N-dimethylformamide).[1]
The following analytical workflow is designed to address this complex matrix of potential contaminants.
References
An In-depth Technical Guide to CAS Number 1300750-79-1: Properties, Safety, and its Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1300750-79-1, 3-Chloro-5-iodopyridin-4-amine . It will delve into its chemical and physical properties, detailed safety and handling protocols, and its significant role as a key intermediate in the synthesis of investigational therapeutic agents, notably the Type I PRMT inhibitor, GSK3368715.
Part 1: Core Profile of this compound
This compound is a halogenated pyridine derivative. Its structure, featuring both chloro and iodo substitutions, makes it a versatile building block in medicinal chemistry and organic synthesis.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 1300750-79-1 |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol [3][4] |
| Synonyms | 4-Amino-3-chloro-5-iodopyridine, 3-chloro-5-iodo-4-pyridinamine |
| Purity | Typically offered at ≥95% |
| Appearance | Not available |
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. The following information is synthesized from available safety data sheets.
Hazard Identification:
-
GHS Classification: Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3, Respiratory system).[2]
-
Signal Word: Warning[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Precautionary Measures and First Aid:
| Precautionary Statement | Description | First Aid Measures |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | Eye Contact: See precautionary statement. If eye irritation persists, get medical advice/attention. |
| P405 | Store locked up.[2] | |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Storage and Stability:
-
Conditions to Avoid: Dust generation, exposure to light, and moisture.[2][5]
-
Hazardous Decomposition Products: Carbon oxides, Hydrogen chloride, Hydrogen iodide, Nitrogen oxides.[2]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. For maintaining product quality, storing contents under argon is recommended.[5]
Experimental Protocols: General Handling and Use
The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted based on the specific experimental context and institutional safety guidelines.
Workflow for Safe Handling and Use:
Caption: A generalized workflow for the safe handling of this compound.
Part 2: Role in the Synthesis of GSK3368715, a Type I PRMT Inhibitor
While this compound is a valuable chemical intermediate in its own right, its most notable application in recent scientific literature is as a precursor in the synthesis of GSK3368715 (also known as EPZ019997).[6] GSK3368715 is an orally active, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[6]
GSK3368715: An Overview
-
Mechanism of Action: GSK3368715 inhibits the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates catalyzed by PRMT1.[7] This modulation of protein function and gene expression can inhibit tumor cell proliferation, migration, and invasion.[7]
-
Therapeutic Potential: Dysregulation and overexpression of PRMT1 have been linked to various solid and hematopoietic cancers.[7] PRMT1 plays a role in DNA damage repair pathways, and its inhibition can enhance the efficacy of chemotherapy.[8] It is also involved in key signaling pathways in cancer, such as the Wnt/β-catenin and Notch signaling pathways.[8]
-
In Vitro and In Vivo Activity: GSK3368715 has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines.[6][9] In preclinical xenograft models of various cancers, including pancreatic adenocarcinoma, clear cell renal carcinoma, and triple-negative breast cancer, GSK3368715 has shown significant tumor growth inhibition and even tumor regression at various doses.[9]
Inhibitory Activity of GSK3368715 against PRMTs:
| PRMT Isoform | IC₅₀ (nM) |
| PRMT1 | 3.1[6] |
| PRMT3 | 48[6] |
| PRMT4 | 1148[6] |
| PRMT6 | 5.7[6] |
| PRMT8 | 1.7[6] |
Clinical Development and Safety of GSK3368715
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adults with advanced-stage solid tumors.[8][10]
-
Study Design: The trial involved escalating doses of oral once-daily GSK3368715.[10]
-
Adverse Events: A higher-than-expected incidence of thromboembolic events (TEEs) was observed, including grade 3 events and one grade 5 pulmonary embolism.[10] Dose-limiting toxicities were also reported at the 200 mg dose.[10]
-
Efficacy: The best response achieved was stable disease in 29% of patients.[10]
-
Outcome: Due to the observed TEEs, limited target engagement in tumor biopsies at lower doses, and a lack of significant clinical efficacy, the study was terminated early.[10]
Logical Relationship in Drug Development:
Caption: The progression from the starting material to the clinical evaluation of GSK3368715.
Part 3: Conclusion
This compound, identified by CAS number 1300750-79-1, is a crucial chemical intermediate with well-defined, albeit limitedly documented, physicochemical properties and clear handling and safety guidelines. Its primary significance for researchers in drug development lies in its role as a key building block for more complex molecules, such as the investigational drug GSK3368715. While the clinical development of GSK3368715 was halted due to safety concerns, the preclinical data on its mechanism of action and anti-cancer activity provide valuable insights for the continued development of PRMT inhibitors as a therapeutic class. Understanding the properties and handling of key intermediates like this compound is fundamental to the advancement of such research.
References
- 1. CAS 1300750-79-1: 3-Chloro-5-iodo-4-pyridinamine [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 4. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 5. fishersci.com [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. (PDF) Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors (2023) | Anthony B. El-Khoueiry | 32 Citations [scispace.com]
A Theoretical and Computational Guide to 3-Chloro-5-iodopyridin-4-amine: Exploring Molecular Properties for Drug Discovery
This technical guide provides a comprehensive theoretical and computational framework for the study of 3-Chloro-5-iodopyridin-4-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the significance of this molecule and details the computational methodologies to elucidate its structural, electronic, and reactivity properties. The insights derived from these studies are invaluable for understanding its potential as a scaffold in drug design and for guiding synthetic efforts.
Introduction: The Significance of Halogenated Pyridines in Medicinal Chemistry
Pyridines are a cornerstone of many biologically active molecules, and the introduction of halogen substituents provides a powerful tool for modulating their physicochemical and pharmacological properties.[1][2][3] Halogen atoms, particularly chlorine and iodine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through various non-covalent interactions, including hydrogen bonding and the increasingly recognized halogen bonding.[4]
This compound (C₅H₄ClIN₂) is a particularly interesting scaffold.[5][6][7][8][9][10] The presence of both a chloro and a iodo group, along with an amine functionality, offers multiple points for chemical modification and diverse intermolecular interactions. The chloro group can enhance metabolic stability and influence electronic properties, while the iodo group is a strong halogen bond donor, a feature of growing importance in rational drug design. The amino group provides a key site for hydrogen bonding and further derivatization. Understanding the interplay of these functionalities at a quantum mechanical level is crucial for unlocking the full potential of this molecule in drug discovery programs.[11][12]
This guide will provide a roadmap for the theoretical and computational investigation of this compound, enabling researchers to predict its behavior and design novel derivatives with improved therapeutic profiles.
Computational Methodologies: A Practical Framework
The investigation of this compound's properties can be effectively carried out using Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry.[13][14][15][16][17] This section outlines a step-by-step protocol for performing these calculations.
Software and Hardware Requirements
A variety of quantum chemistry software packages can be used for these calculations, including but not limited to Gaussian, ORCA, and GAMESS. These computations are typically performed on high-performance computing (HPC) clusters to handle the computational cost associated with the chosen level of theory and basis sets.
Step-by-Step Computational Protocol
-
Initial Structure Generation: The starting point is the generation of a 3D structure of this compound. This can be done using molecular building software like Avogadro or ChemDraw.
-
Geometry Optimization: The initial structure is then optimized to find its most stable conformation (a minimum on the potential energy surface).
-
Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) is a good starting point for the C, H, N, and Cl atoms. For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is recommended to account for relativistic effects.
-
-
Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory.
-
Purpose: This step serves two critical functions:
-
To confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
To calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra for validation.
-
-
Electronic Property Analysis: Once a stable geometry is confirmed, a range of electronic properties can be calculated.
-
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Electrostatic Potential (ESP) Surface: The ESP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions. The positive region on the iodine atom (the σ-hole) is a key indicator of its halogen bonding potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding, lone pairs, and charge distribution.
-
Computational Workflow Diagram
Caption: A flowchart of the computational workflow for studying this compound.
Predicted Molecular Properties and Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from the computational protocol described above. The values presented here are illustrative and would be the output of the actual calculations.
Table 1: Optimized Geometric Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-I | 2.10 | ||
| C-N (amine) | 1.38 | ||
| C-N-C (pyridine ring) | 117.0 | ||
| H-N-H (amine) | 115.0 | ||
| C-C-C-N (pyridine ring) | 0.0 |
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 Debye |
Interpretation and Application in Drug Discovery
The computational data provides a wealth of information to guide drug design efforts.
-
Structural Insights: The optimized geometry reveals the precise bond lengths and angles, which are fundamental for understanding the molecule's shape and how it might fit into a protein binding pocket.
-
Reactivity and Stability: The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity. A larger gap suggests higher stability. The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively.
-
Intermolecular Interactions: The ESP map is a powerful tool for predicting non-covalent interactions.
-
Hydrogen Bonding: The negative potential around the pyridine nitrogen and the amino group's nitrogen and the positive potential on the amino hydrogens highlight their roles as hydrogen bond acceptors and donors.
-
Halogen Bonding: A key feature to investigate is the positive σ-hole on the iodine atom. This region can interact favorably with electron-rich atoms (like oxygen or nitrogen in a protein backbone or side chain), forming a halogen bond. The strength of this interaction can be quantified through further computational studies, such as interaction energy calculations with a model probe molecule.
-
Diagram of Potential Intermolecular Interactions
Caption: Potential non-covalent interactions of this compound.
Conclusion and Future Directions
The theoretical and computational study of this compound provides a powerful, cost-effective approach to understanding its fundamental properties and potential as a building block in drug discovery. The methodologies outlined in this guide offer a clear path for researchers to predict its geometry, electronic structure, and intermolecular interaction propensity.
Future work should focus on:
-
Experimental Validation: Synthesis of this compound and its derivatives, followed by experimental characterization (X-ray crystallography, NMR, IR spectroscopy) to validate the computational predictions. A known synthesis route proceeds via the iodination of 4-amino-3-chloropyridine.[6]
-
Docking and Molecular Dynamics: Using the computationally derived structure and charge distribution in molecular docking and molecular dynamics simulations to explore its binding to specific protein targets.
-
Derivative Studies: In silico screening of a library of derivatives to explore how modifications at the amino group or substitution of the chloro or iodo atoms affect the molecule's properties and potential biological activity.
By integrating these computational approaches with experimental studies, the scientific community can accelerate the development of novel therapeutics based on the promising this compound scaffold.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of the substituent effect of halogenated fused-ring heteroaromatics on halogen bonding | Semantic Scholar [semanticscholar.org]
- 5. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 6. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 7. This compound | 1300750-79-1 [sigmaaldrich.com]
- 8. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 9. This compound | 1300750-79-1 | ACC75079 [biosynth.com]
- 10. This compound|1300750-79-1 - MOLBASE Encyclopedia [m.molbase.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination … [ouci.dntb.gov.ua]
A Technical Guide to the Discovery and Historical Synthesis of Substituted Pyridinamines
Abstract: This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of substituted pyridinamines. This class of molecules is of paramount importance in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This document traces the evolution of synthetic methodologies from classical, high-temperature reactions to modern, highly efficient catalytic processes. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Pyridinamine Scaffold - A Privileged Structure in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] When functionalized with an amino group, the resulting pyridinamine scaffold offers a unique combination of hydrogen bonding capabilities, electronic properties, and structural rigidity. This has led to its designation as a "privileged structure," appearing in a multitude of FDA-approved drugs targeting a wide range of diseases, from cancer to central nervous system disorders.[2] The journey of substituted pyridinamines from laboratory curiosities to life-saving medicines is a story of innovation in synthetic organic chemistry. This guide will delve into the key synthetic milestones that have enabled the widespread use of this critical pharmacophore.
Foundational Syntheses: Classical Approaches to Pyridinamine Construction
The earliest methods for synthesizing substituted pyridinamines were often characterized by harsh reaction conditions and limited substrate scope. However, these foundational reactions provided the chemical bedrock upon which modern, more sophisticated methods were built.
The Chichibabin Amination: A Landmark in Direct C-H Functionalization
In 1914, Aleksei Chichibabin reported a groundbreaking reaction that allowed for the direct amination of the pyridine ring.[3] The Chichibabin reaction involves the treatment of pyridine with sodium amide (NaNH₂) in an inert solvent like xylene or toluene to introduce an amino group, predominantly at the 2-position.[4]
Mechanism of the Chichibabin Reaction:
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (NH₂⁻) attacks the electron-deficient 2-position of the pyridine ring, forming a negatively charged σ-complex (a Meisenheimer-like adduct).[3] Aromaticity is restored through the elimination of a hydride ion (H⁻), which then deprotonates the newly introduced amino group or another equivalent of the amine source, leading to the evolution of hydrogen gas and the formation of the sodium salt of 2-aminopyridine.[3][5] An aqueous workup then provides the final product.
Caption: Mechanism of the Chichibabin Amination Reaction.
Experimental Protocol: A Modified Chichibabin Amination
A more recent protocol utilizes sodium hydride (NaH) and lithium iodide (LiI) for a more user-friendly approach.[6][7]
-
Reaction Setup: To a sealed tube containing the pyridine substrate (0.5 mmol), add NaH (3 equivalents) and LiI (2 equivalents) in THF (0.5 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add the primary amine (2 equivalents) at room temperature.
-
Reaction Execution: Seal the tube and stir the reaction mixture at 85 °C for 7-18 hours.
-
Workup and Purification: Quench the reaction with ice-cold water and extract the product with dichloromethane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is then purified by column chromatography.
Self-Validating System: The progress of the reaction can be monitored by the cessation of hydrogen gas evolution (in the classic protocol) and by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material.
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines
A more versatile classical approach involves the nucleophilic aromatic substitution (SNAr) of halopyridines. In this reaction, a pyridine ring bearing a halogen (typically chlorine or fluorine) at the 2- or 4-position is treated with an amine. The electron-withdrawing nature of the pyridine nitrogen activates these positions towards nucleophilic attack.[8]
Mechanism of SNAr on Halopyridines:
The reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[8] In the subsequent step, the halide leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted pyridinamine.
Caption: Mechanism of Nucleophilic Aromatic Substitution on a 2-Halopyridine.
The Modern Era of Pyridinamine Synthesis: Transition Metal Catalysis
The late 20th century witnessed a paradigm shift in the synthesis of substituted pyridinamines with the advent of transition metal-catalyzed cross-coupling reactions. These methods offer milder conditions, broader substrate scope, and greater functional group tolerance.
The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has become the preeminent method for the synthesis of aryl and heteroaryl amines.[10] This palladium-catalyzed cross-coupling reaction of an aryl halide or triflate with an amine has proven to be exceptionally versatile for the preparation of a wide array of substituted pyridinamines.[11]
Key Parameters and Causality in Experimental Design:
-
Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used, which are converted in situ to the active Pd(0) catalyst.
-
Phosphine Ligand: The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are highly effective.[10][12] These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination to form the C-N bond.[13]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Reagent Addition: The 2-chloropyridine derivative (1 equivalent) and the amine (1.2 equivalents) are added, followed by the anhydrous solvent (e.g., toluene).
-
Reaction Execution: The reaction mixture is heated (typically to 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography.
Self-Validating System: High-throughput experimentation can be employed to rapidly screen different combinations of ligands and bases to optimize the reaction yield for a specific substrate pair.[14]
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[15] While traditionally requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[16] This method provides a more economical and environmentally friendly alternative to palladium-catalyzed reactions.
Experimental Protocol: A Modern Ullmann-Type C-N Coupling
A recently developed protocol for the coupling of carbazoles with 2-bromopyridine derivatives utilizes CuCl as the catalyst.[17]
-
Reaction Setup: A reaction tube is charged with CuCl (catalyst), 1-methyl-imidazole (ligand), and t-BuOLi (base).
-
Reagent Addition: The carbazole and the 2-bromopyridine derivative are added.
-
Reaction Execution: The mixture is heated, and the progress of the reaction is monitored by an appropriate analytical technique.
-
Workup and Purification: Standard aqueous workup and purification by column chromatography afford the desired N-heteroarylcarbazole product.
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Disadvantages | Typical Conditions |
| Chichibabin Amination | Direct C-H functionalization, atom-economical. | Harsh conditions, limited to electron-deficient N-heterocycles, often low yields for substituted pyridines. | NaNH₂ or NaH/LiI, high temperatures.[4][6] |
| SNAr of Halopyridines | Well-established, predictable regioselectivity for 2- and 4-halopyridines. | Requires an activated pyridine ring, can require high temperatures. | Amine, base, polar solvent.[8] |
| Buchwald-Hartwig Amination | Mild conditions, broad substrate scope, high functional group tolerance, excellent yields. | Cost of palladium and ligands, requires inert atmosphere.[10] | Pd catalyst, phosphine ligand, strong base, anhydrous solvent.[11] |
| Ullmann Condensation | Lower cost of copper catalyst, environmentally benign. | Often requires higher temperatures than palladium catalysis, can have a narrower substrate scope. | Cu catalyst, ligand, base, polar solvent.[15] |
Conclusion and Future Outlook
The synthesis of substituted pyridinamines has progressed from classical methods requiring harsh conditions to highly sophisticated and efficient transition metal-catalyzed reactions. The Buchwald-Hartwig amination currently stands as the most versatile and widely adopted method in both academic and industrial settings. However, the drive for more sustainable and cost-effective chemical processes continues to fuel research into alternative methodologies, such as improved copper-catalyzed Ullmann-type reactions. The continued development of novel catalysts and synthetic strategies will undoubtedly lead to even more efficient and selective methods for the construction of this vital class of molecules, further empowering the discovery of next-generation pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. m.youtube.com [m.youtube.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Suzuki Coupling of 3-Chloro-5-iodopyridin-4-amine for Pharmaceutical Scaffolds
Introduction: The Strategic Value of Dihalogenated Pyridines
In the landscape of modern drug discovery and medicinal chemistry, pyridine-based scaffolds are of paramount importance due to their prevalence in a vast array of biologically active compounds.[1][2] The ability to selectively functionalize these heterocyclic systems is a cornerstone of efficient molecular design. 3-Chloro-5-iodopyridin-4-amine is a highly valuable and strategic building block that offers medicinal chemists a precise tool for sequential, site-selective derivatization.
This molecule possesses two distinct halogen atoms at electronically different positions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for chemoselective functionalization, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This application note provides a comprehensive guide, including mechanistic insights and detailed protocols, for leveraging the selective reactivity of this compound in Suzuki coupling reactions, enabling the synthesis of complex, substituted aminopyridines.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective Suzuki coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds during the rate-determining oxidative addition step of the catalytic cycle.[5] The generally accepted order of reactivity for aryl halides in this step is I > Br > OTf >> Cl > F.[6]
This reactivity trend is governed by bond dissociation energies (BDEs); the C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to cleavage and insertion by a Palladium(0) catalyst.[3][4] Consequently, under carefully controlled conditions, the Suzuki coupling can be directed exclusively to the C-5 position (iodine) of this compound, leaving the C-3 chloro substituent intact for subsequent downstream transformations, such as a second, more forcing cross-coupling or a nucleophilic aromatic substitution (SNAr) reaction.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[5][7] The process is driven by a palladium catalyst and proceeds through a well-established catalytic cycle involving three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (preferentially the C-I bond of this compound), forming a Pd(II) complex. This is typically the rate-limiting step.
-
Transmetalation: In the presence of a base, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this ligand exchange.[8][9][10]
-
Reductive Elimination: The two organic ligands on the Pd(II) center couple and are eliminated from the complex, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][11]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Reaction Parameters for Selectivity
Achieving high yield and selectivity requires careful consideration of several experimental parameters.
| Parameter | Recommended Choice & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand. For the highly reactive C-I bond, standard, commercially available catalysts are typically sufficient.[12] Catalyst loading is generally kept low (1-5 mol%). |
| Ligand | Triphenylphosphine (PPh₃), dppf. These ligands provide a good balance of electron-donating properties and steric bulk to facilitate the catalytic cycle efficiently for reactive halides.[9] More specialized, bulky ligands (e.g., Buchwald ligands) are generally reserved for activating the less reactive C-Cl bond in a subsequent step.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃. An inorganic base is required to activate the boronic acid.[8] K₂CO₃ is a cost-effective and common choice. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids.[1] Usually, 2-3 equivalents are used. |
| Solvent System | 1,4-Dioxane/H₂O, DMF/H₂O, or Toluene/Ethanol/H₂O. A mixture of an organic solvent with water is common, as it helps dissolve both the organic substrate and the inorganic base.[1][14] Crucially, all solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Temperature | 80-100 °C. This temperature range provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe (2-24 hours) without promoting significant side reactions or the undesired coupling at the C-Cl position. |
| Boronic Acid | Aryl- or Heteroarylboronic Acids/Esters. A slight excess (1.1-1.5 equivalents) is typically used to ensure complete consumption of the limiting pyridinyl iodide substrate and to account for potential homocoupling or protodeboronation side reactions. |
Experimental Protocol: Selective C-5 Arylation
This protocol provides a generalized method for the selective Suzuki coupling of an arylboronic acid to the C-5 position of this compound.
5.1 Materials and Equipment
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
5.2 Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the chosen arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the vessel is free of oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting iodide has been fully consumed (usually 4-16 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure 3-chloro-5-arylpyridin-4-amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Figure 2: Experimental workflow for selective Suzuki coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere. Use a fresh bottle of catalyst. |
| Insufficient base strength | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if specified. | |
| Double Coupling (at C-Cl) | Reaction temperature is too high | Lower the reaction temperature to 80-90 °C. Monitor carefully and stop the reaction once the starting iodide is consumed. |
| Catalyst system is too active | Avoid highly active ligand systems designed for chloro-coupling in this selective step. Stick to standard PPh₃ or dppf-based catalysts. | |
| Protodeboronation | Presence of excess water/protons; prolonged reaction time at high temperature. | Use only the required amount of water in the solvent system. Do not let the reaction run for an excessive amount of time after completion. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedure and maintain a positive inert gas pressure throughout the setup and reaction. |
Conclusion
This compound is a powerful synthetic intermediate whose utility is maximized through a clear understanding of its chemoselective potential. The protocols and principles outlined in this document demonstrate that the Suzuki-Miyaura coupling can be precisely controlled to functionalize the C-5 position, yielding 3-chloro-5-arylpyridin-4-amines in good yields. This selective transformation provides a reliable and efficient entry point for the synthesis of more complex molecular architectures, making it an invaluable tool for researchers in pharmaceutical and materials science.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Redirecting [linkinghub.elsevier.com]
Application Note: A Practical Guide to the Regioselective Buchwald-Hartwig Amination of 3-Chloro-5-iodopyridin-4-amine
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the regioselective amination of 3-Chloro-5-iodopyridin-4-amine. This substrate presents a unique challenge and opportunity: the selective functionalization of a dihalogenated, electron-deficient pyridine ring. By leveraging the differential reactivity of carbon-halogen bonds, this protocol achieves highly selective amination at the C-5 position (C-I bond), leaving the C-3 chloro-substituent intact for subsequent transformations. We delve into the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental protocol, and offer expert insights into troubleshooting and optimization.
The Principle of Regioselectivity: Exploiting Halogen Reactivity
The success of this selective transformation hinges on the fundamental mechanism of the Buchwald-Hartwig reaction and the inherent differences in carbon-halogen bond strengths. The catalytic cycle, illustrated below, proceeds through three primary stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][2]
The rate-determining step for many cross-coupling reactions is the initial oxidative addition of the aryl halide to the palladium(0) catalyst. The energy barrier for this step is directly influenced by the strength of the carbon-halogen (C-X) bond. The established reactivity trend for halogens in palladium-catalyzed couplings is: I > Br > OTf > Cl .[2][3]
For the substrate this compound, the Carbon-Iodine (C-I) bond is substantially weaker and therefore more susceptible to oxidative addition by the Pd(0) complex than the more robust Carbon-Chlorine (C-Cl) bond. By carefully controlling reaction conditions, particularly temperature, it is possible to exclusively cleave the C-I bond, ensuring that amination occurs regioselectively at the C-5 position.[4]
Critical Experimental Parameters: A Scientist's Perspective
Merely following a recipe is insufficient for robust science. Understanding the function of each component is critical for success, adaptation, and troubleshooting.
-
Catalyst & Ligand System: The choice of palladium source and phosphine ligand is paramount. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladium pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) are highly recommended.[5] These pre-catalysts offer superior air stability, ensure the efficient in situ generation of the active Pd(0) species, and lead to more reproducible results.[2] The ligand must be a bulky, electron-rich phosphine. Ligands like XPhos , RuPhos , or BrettPhos are ideal for coupling with electron-deficient heteroaryl halides as they promote the crucial oxidative addition and reductive elimination steps while preventing catalyst decomposition.[6]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile within the palladium coordination sphere.[5] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[2] The solubility of the base is also a factor; Cs₂CO₃ exhibits good solubility in many organic solvents.[2]
-
Solvent & Temperature: Anhydrous, degassed aprotic solvents are mandatory. Toluene and 1,4-dioxane are the most common choices.[7] Oxygen can irreversibly oxidize both the phosphine ligand and the active Pd(0) catalyst, leading to reaction failure.[5] The reaction temperature is a key lever for controlling selectivity. For selective C-I amination, starting at a moderate temperature (e.g., 80-100 °C) is advisable. Higher temperatures risk competing amination at the C-Cl position.
-
Inert Atmosphere: The entire experimental setup, from reagent addition to the reaction itself, must be performed under an inert atmosphere of argon or nitrogen.[8] This is non-negotiable for achieving high yields and reproducibility.
Detailed Experimental Protocol
This protocol provides a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Molar equivalents and reaction times may need optimization for different amine coupling partners.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2-1.5 equiv.)
-
XPhos Pd G3 Pre-catalyst (1-3 mol%)
-
XPhos Ligand (1-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv.)
-
Anhydrous Toluene (to achieve 0.1-0.2 M concentration)
-
Argon or Nitrogen gas (high purity)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer with heating plate or oil bath
-
Inert gas manifold (Schlenk line)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup:
-
Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere.
-
To the flask, add this compound (1.0 equiv.), sodium tert-butoxide (2.0 equiv.), the XPhos Pd G3 pre-catalyst (e.g., 2 mol%), and the XPhos ligand (e.g., 2 mol%).
-
Scientist's Note: Adding a slight excess of ligand relative to the palladium pre-catalyst can sometimes be beneficial in preventing catalyst decomposition, especially with nitrogen-containing substrates.[5]
-
Seal the flask and evacuate and backfill with inert gas three times to ensure a completely oxygen-free environment.
-
-
Reagent Addition:
-
Via syringe, add anhydrous, degassed toluene to the flask.
-
Next, add the amine coupling partner (1.2-1.5 equiv.) via syringe. If the amine is a solid, it can be added in the first step with the other solids.
-
-
Reaction:
-
Lower the flask into a pre-heated oil bath or onto a heating block set to 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically become dark and heterogeneous.
-
-
Monitoring:
-
After 2-4 hours (or as determined by optimization), briefly remove the flask from heat.
-
Take a small aliquot via syringe and quench it into a vial containing ethyl acetate and a small amount of water.
-
Spot the organic layer on a TLC plate or analyze by LC-MS to assess the consumption of the starting material. The reaction is complete when the this compound is no longer detectable.[4]
-
-
Work-up and Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.[4]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
An appropriate eluent system, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol, will afford the pure 5-amino-3-chloropyridin-4-amine derivative.
-
Summary of Conditions & Expected Results
The optimal conditions can vary depending on the nucleophilicity and steric bulk of the amine coupling partner. The following table provides representative starting points.
| Amine Type | Amine Equiv. | Catalyst Loading | Base (Equiv.) | Temp (°C) | Typical Time (h) | Expected Yield |
| Secondary Aliphatic (e.g., Morpholine) | 1.2 | 2 mol% | NaOtBu (2.0) | 100 | 2-6 | >80% |
| Primary Aliphatic (e.g., Benzylamine) | 1.2 | 2 mol% | NaOtBu (2.0) | 100 | 4-12 | >75% |
| Primary Aryl (e.g., Aniline) | 1.5 | 3 mol% | K₃PO₄ (2.5) | 110 | 12-24 | 60-85% |
| Secondary Aryl (e.g., N-Methylaniline) | 1.5 | 3 mol% | NaOtBu (2.0) | 110 | 12-24 | 55-80% |
Experimental Workflow Visualization
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and provides actionable solutions.[5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxygen/Moisture exposure) 2. Insufficiently strong base 3. Low reaction temperature 4. Impure reagents | 1. Ensure all reagents are pure and solvents are anhydrous/degassed. Use fresh catalyst. Improve inert atmosphere technique. 2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). 3. Incrementally increase temperature by 10 °C. 4. Purify starting materials if necessary. |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water in the reaction. 2. Catalyst decomposition. 3. Reaction run for too long at high temp. | 1. Use rigorously dried reagents and solvents. 2. Increase ligand:palladium ratio (e.g., from 1:1 to 2:1). 3. Monitor reaction closely and stop once starting material is consumed. |
| Formation of Bis-aminated Product | 1. Reaction temperature is too high. 2. High catalyst loading. | 1. Lower the reaction temperature to improve selectivity for the C-I bond. 2. Reduce catalyst loading once optimal temperature is found. |
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a powerful and reliable transformation for accessing valuable synthetic intermediates. By understanding the principles of halogen reactivity and carefully controlling the key experimental parameters—namely the catalyst system, base, and inert atmosphere—researchers can achieve high yields of the desired C-5 aminated product. This protocol serves as a validated starting point for further exploration and application in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Palladium-catalyzed cross-coupling protocols for 3-Chloro-5-iodopyridin-4-amine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-5-iodopyridin-4-amine
Introduction: Strategic Functionalization of a Privileged Scaffold
This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its di-halogenated structure, featuring both an iodine and a chlorine atom at strategic positions, offers a powerful platform for sequential and site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis is the cornerstone of this strategy. The C-I bond, with its lower bond dissociation energy, readily undergoes oxidative addition to a Palladium(0) center under milder conditions, allowing for precise modification at the C5 position. The more robust C-Cl bond remains intact, available for a subsequent transformation under more forcing conditions. This orthogonal reactivity enables the synthesis of complex, tri-substituted pyridine derivatives, which are core components of numerous pharmacologically active agents.[1][2]
This guide provides detailed application notes and step-by-step protocols for three of the most powerful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—tailored for the selective functionalization of the C5-iodine position of this compound.
Core Principles: Understanding the Catalytic Cycles
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-heteroatom bond formation.[3] While each named reaction has unique components, they share a common mechanistic framework revolving around a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) catalyst reacting with the aryl halide (Ar-X). The palladium atom inserts itself into the C-X bond, forming a square planar Pd(II) complex. The reactivity order for this step is I > Br > OTf > Cl, which is the basis for the selective functionalization of this compound at the iodine position.[4]
-
Transmetalation (Suzuki & Sonogashira) / Amine Coordination & Deprotonation (Buchwald-Hartwig):
-
In the Suzuki reaction, an organoboron species (activated by a base) transfers its organic group to the palladium center, displacing the halide.[5]
-
In the Sonogashira reaction, a copper(I) acetylide (formed from a terminal alkyne and a copper co-catalyst) undergoes transmetalation with the Pd(II) complex.[6][7] In copper-free variants, the alkyne coordinates directly to the palladium center after deprotonation by a base.[7]
-
In the Buchwald-Hartwig amination, an amine coordinates to the palladium, and a base removes a proton from the nitrogen, forming a palladium-amido complex.[8][9][10]
-
-
Reductive Elimination: This is the final, product-forming step. The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
The following diagram illustrates a generalized workflow for performing these reactions in a laboratory setting.
Caption: General laboratory workflow for a palladium-catalyzed cross-coupling experiment.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl compounds.[12] For this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the C5 position.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos or XPhos (2-4 mol%).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Table of Recommended Conditions
| Coupling Partner | Palladium Source / Ligand | Base | Solvent | Temp (°C) | Notes |
| Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.5 equiv.) | Dioxane/H₂O | 90 | A classic, reliable system for simple aryl boronic acids. |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%) | K₃PO₄ (3.0 equiv.) | Toluene/H₂O | 100 | SPhos is effective for electron-rich boronic acids. |
| 3-Pyridylboronic Acid | PdCl₂(dppf) (5 mol%) | Cs₂CO₃ (2.5 equiv.) | DME | 85 | Dppf is often a good choice for heteroaryl coupling partners.[8] |
| 4-(Pinacolato)boronyl-indole | Pd(OAc)₂ (2 mol%) / XPhos (4 mol%) | K₃PO₄ (3.0 equiv.) | t-BuOH/H₂O | 100 | Bulky ligands like XPhos can improve yields with hindered partners.[13] |
Application Protocol 2: Sonogashira Coupling
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes and conjugated enynes.[6][14] This reaction is exceptionally useful for installing linear, sp-hybridized carbon linkers.
Catalytic Cycle: Sonogashira Reaction
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Detailed Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.1-1.3 equiv.), a copper(I) co-catalyst like CuI (1-5 mol%), and the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%).
-
Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as both the base and a co-solvent (2.0-5.0 equiv. or as solvent).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid. Monitor completion by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent and perform an aqueous workup if necessary. Dry the organic layer, concentrate, and purify by flash column chromatography.
Table of Recommended Conditions
| Coupling Partner | Palladium Source | Copper Source | Base | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (3 mol%) | Et₃N | THF | RT to 40 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3 mol%) | CuI (5 mol%) | DIPA | DMF | RT |
| 1-Hexyne | PdCl₂(dppf) (3 mol%) | CuI (4 mol%) | Et₃N | Dioxane | 50 |
| Propargyl Alcohol | Pd(OAc)₂/XPhos (2/4 mol%) | None | Cs₂CO₃ | Toluene | 80 |
Application Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the coupling of aryl halides with a vast array of primary and secondary amines.[8][13][15] This reaction is crucial for synthesizing aniline derivatives and N-heterocycles.
Catalytic Cycle: Buchwald-Hartwig Amination
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. research.rug.nl [research.rug.nl]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines in Medicinal Chemistry
Introduction: The Enduring Significance of the Pyridine Scaffold in Drug Discovery
The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have rendered it a "privileged scaffold" in the design of therapeutic agents. A retrospective analysis of FDA-approved drugs reveals the remarkable prevalence of the pyridine motif. Between 2014 and 2023, a total of 54 new drugs containing a pyridine ring were approved, with a significant number targeting cancer and central nervous system disorders.[1][2][3] This underscores the continued importance of developing efficient and versatile synthetic methodologies to access novel, substituted pyridine derivatives for drug discovery programs.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic strategies for constructing and functionalizing the pyridine core. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, offering field-proven insights and step-by-step experimental protocols.
I. Classical Approaches to Pyridine Ring Construction
For decades, classical condensation reactions have been the bedrock of pyridine synthesis. These methods, often named after their discoverers, typically involve the cyclization of acyclic precursors and remain valuable for their simplicity and ability to generate highly functionalized pyridines from readily available starting materials.
The Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1881, this multicomponent reaction remains one of the most straightforward methods for synthesizing 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines.[4][5] The reaction's enduring legacy is evident in its application to the synthesis of calcium channel blockers like nifedipine.[6]
Causality of Experimental Choices: The Hantzsch synthesis is a robust condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[7] The choice of reactants directly dictates the substitution pattern of the resulting pyridine. The aldehyde provides the substituent at the 4-position, while the β-ketoester determines the substituents at the 3- and 5-positions. The reaction is typically carried out in a protic solvent like ethanol to facilitate the condensation steps.[6] Subsequent oxidation is necessary to achieve the aromatic pyridine ring, driven by the thermodynamic stability of the aromatic system.[5]
Reaction Mechanism Workflow
References
- 1. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. chemistryschool.net [chemistryschool.net]
- 4. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemtube3d.com [chemtube3d.com]
Application Note: Strategic Sonogashira Coupling of 3-Chloro-5-iodopyridin-4-amine for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Selective Alkynylation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This powerful transformation is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and functional group tolerance.[3]
This guide focuses on a particularly valuable substrate: 3-Chloro-5-iodopyridin-4-amine . This molecule presents a unique synthetic opportunity due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[4] This inherent reactivity difference allows for a highly regioselective Sonogashira coupling at the C-5 position, leaving the C-3 chloro group untouched for subsequent orthogonal functionalization. This application note provides a comprehensive analysis of the reaction mechanism, a detailed guide to optimizing reaction conditions, a step-by-step protocol, and a troubleshooting guide for researchers in drug development and synthetic chemistry.
The Catalytic Machinery: A Tale of Two Cycles
The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Palladium Cycle: The Cross-Coupling Engine
The primary bond-forming events occur around the palladium center.
-
Activation: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ by an amine, phosphine ligand, or the alkyne to the active Pd(0) species.[5]
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the most reactive carbon-halogen bond—in this case, the C-I bond of the pyridinamine substrate. This is widely regarded as the rate-limiting step of the entire process.[7]
-
Transmetalation: The resulting Pd(II)-aryl complex then exchanges its halide ligand with the alkynyl group from a copper(I) acetylide intermediate, which is generated in the copper cycle.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final alkynylated pyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[8]
The Copper Cycle: Alkyne Activation
The copper co-catalyst's primary function is to activate the terminal alkyne for efficient transfer to the palladium center.
-
π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne.[7]
-
Deprotonation: In the presence of an amine base, the acidity of the alkyne's terminal proton is increased, facilitating deprotonation to form a highly reactive copper(I) acetylide species.[6] This intermediate is the key nucleophile that participates in the transmetalation step of the palladium cycle.
References
- 1. byjus.com [byjus.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. books.rsc.org [books.rsc.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for 3-Chloro-5-iodopyridin-4-amine in Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1] By screening smaller, low-molecular-weight compounds (typically <300 Da), FBDD allows for a more efficient exploration of chemical space, often yielding hits with superior ligand efficiency.[2] These initial fragment hits, though usually weak binders, provide a rich seam of structural and binding information that guides their evolution into potent, drug-like candidates through structure-based design.[3]
Within the vast landscape of chemical fragments, halogenated scaffolds represent a class of molecules with unique and potent advantages. The strategic incorporation of halogens—particularly chlorine, bromine, and iodine—is no longer viewed merely as a tool for modulating lipophilicity. Instead, it is a sophisticated method for introducing highly directional and specific non-covalent interactions known as halogen bonds (XBs).[4] This application note provides a detailed guide on the utility and practical application of 3-Chloro-5-iodopyridin-4-amine , a prime example of a halogen-enriched fragment, in FBDD campaigns.
The Molecular Rationale: Why this compound?
The efficacy of this compound as a fragment is rooted in its distinct structural and electronic properties. Each component of the molecule serves a strategic purpose, making it a versatile probe for a wide range of biological targets.
-
The Pyridine Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions.
-
The 4-Amine Group: This group is a critical interaction point, capable of acting as a hydrogen bond donor. Crucially, it also serves as a primary vector for synthetic elaboration, allowing for "fragment growing" once a hit is identified and its binding mode is confirmed.[6]
-
The Halogen Bond Donors (Iodine and Chlorine): The key to this fragment's utility lies in its di-halogenation. Due to the electron-withdrawing nature of the pyridine ring, the covalently bonded iodine and chlorine atoms exhibit a region of positive electrostatic potential on their outer surface, known as a σ-hole.[7] This σ-hole can interact favorably with electron-rich Lewis bases on a protein target, such as backbone carbonyl oxygens or the side chains of aspartate, glutamate, or serine.[4][8]
-
Iodine: As a large, polarizable atom, iodine is a potent halogen bond donor, forming strong and highly directional interactions that can significantly contribute to binding affinity.[7] Its presence is also advantageous for X-ray crystallography, as its anomalous scattering signal can aid in phasing and unambiguous determination of the fragment's position and orientation.
-
Chlorine: While a weaker halogen bond donor than iodine, chlorine can still form meaningful interactions and provides an alternative vector for exploring the binding pocket.[8]
-
The combination of a classic heterocyclic core with strategically placed, dual halogen-bond donors makes this compound an exceptional tool for probing protein binding sites and identifying novel interaction hotspots.
| Property | Value | Source |
| CAS Number | 1300750-79-1 | |
| Molecular Formula | C₅H₄ClIN₂ | [9] |
| Molecular Weight | 254.46 g/mol | |
| Predicted XlogP | 1.4 | [9] |
| Hydrogen Bond Donors | 1 (from amine) | - |
| Hydrogen Bond Acceptors | 2 (from amine and pyridine N) | - |
| Rotatable Bonds | 0 | - |
Table 1: Physicochemical Properties of this compound.
The FBDD Workflow: From Fragment to Lead
A typical FBDD campaign involves a multi-stage process designed to identify weak-binding fragments and optimize them into high-affinity leads. This compound is well-suited for screening with a variety of sensitive biophysical techniques.
Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Part 1: Primary Screening Protocols
The weak affinity of fragments necessitates the use of highly sensitive biophysical techniques for primary screening.[10] Below are detailed protocols for screening this compound using X-ray Crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR).
Protocol 1: X-ray Crystallographic Fragment Screening
Crystallography is the gold standard for FBDD as it provides direct, high-resolution structural information of the fragment binding, immediately informing on structure-based design.[11]
Causality: This method relies on obtaining robust crystals of the target protein that can withstand soaking with the fragment dissolved in a solvent like DMSO. The goal is to observe electron density corresponding to the bound fragment in the resulting diffraction data.
Step-by-Step Methodology:
-
Crystal System Preparation:
-
Objective: To produce high-quality, reproducible crystals of the target protein.
-
Protocol:
-
Optimize crystallization conditions to obtain crystals that diffract to a resolution of at least 2.5 Å, preferably higher.[11]
-
Perform solvent tolerance tests by soaking crystals in varying concentrations of DMSO (e.g., 5-25%) to determine the maximum concentration that does not degrade crystal integrity or diffraction quality.[12] This is critical as fragments are stored in DMSO.
-
Prepare multiple 96-well crystallization plates to generate a large number of crystals for the screen.[13]
-
-
-
Fragment Soaking:
-
Objective: To introduce this compound into the crystal lattice to allow binding to the target protein.
-
Protocol:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler or manual pipetting, add the fragment stock solution directly to the crystal-containing drops to a final concentration of 10-50 mM (the final DMSO concentration should not exceed the previously determined tolerance).[13]
-
Allow the crystals to soak for a defined period, typically ranging from 1 hour to overnight.[12]
-
-
-
Cryo-protection and Data Collection:
-
Objective: To protect the crystal from ice formation during freezing and collect X-ray diffraction data.
-
Protocol:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol).
-
Using a crystal loop, retrieve the crystal and flash-cool it in liquid nitrogen.[14]
-
Mount the frozen crystal on a goniometer at a synchrotron beamline and collect a full diffraction dataset.[11]
-
-
-
Data Analysis:
-
Objective: To identify electron density corresponding to the bound fragment.
-
Protocol:
-
Process the diffraction data and solve the structure by molecular replacement using a ligand-free structure as a model.
-
Generate electron density maps (2mFo-DFc and mFo-DFc).
-
Carefully inspect the maps for new, unmodeled electron density in the protein's binding sites that matches the size and shape of this compound. The strong signal from the iodine atom often makes identification straightforward.
-
If a hit is identified, model the fragment into the density, refine the structure, and analyze the specific protein-fragment interactions.
-
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technique that measures binding events in real-time, providing valuable kinetic and affinity data.[15] It is well-suited for primary screening due to its sensitivity and relatively high throughput.
Causality: This method involves immobilizing the target protein on a sensor chip and flowing solutions of the fragment over the surface. A change in the refractive index at the surface, measured in Response Units (RU), indicates a binding event.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Objective: To covalently attach the target protein to the sensor chip surface.
-
Protocol:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
-
Inject the purified target protein (typically at 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 8,000-12,000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.
-
-
-
Fragment Screening Assay:
-
Objective: To detect binding of this compound to the immobilized target.
-
Protocol:
-
Prepare a stock solution of the fragment in 100% DMSO. Dilute this into the running buffer (e.g., HBS-EP+, pH 7.4) to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is precisely matched between the samples and the running buffer to avoid bulk refractive index artifacts.[15]
-
Inject the fragment solution over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
After each cycle, regenerate the chip surface with a short pulse of a harsh solution (e.g., 50 mM NaOH or 1 M NaCl) if necessary to remove any bound fragment.
-
-
-
Data Analysis and Hit Confirmation:
-
Objective: To identify genuine binding events and estimate binding affinity.
-
Protocol:
-
Subtract the signal from the reference flow cell from the target flow cell signal to correct for non-specific binding and bulk effects.
-
A positive hit is identified by a clear, concentration-dependent binding response that exhibits a curved association and dissociation profile.
-
For confirmed hits, perform a full dose-response experiment by injecting a range of fragment concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (KD).
-
-
Protocol 3: NMR-Based Fragment Screening
NMR spectroscopy is a powerful method that can detect very weak binding interactions and provide information on the location of the binding site on the protein.[16]
Causality: This protocol describes a protein-observed 2D NMR experiment (¹H-¹⁵N HSQC), which monitors changes in the chemical environment of specific amino acids upon fragment binding. A change in the position of a peak (a chemical shift perturbation, or CSP) indicates that the corresponding amino acid is at or near the fragment's binding site.
Step-by-Step Methodology:
-
Protein Preparation:
-
Objective: To produce isotopically labeled protein for the HSQC experiment.
-
Protocol:
-
Express the target protein in minimal media supplemented with ¹⁵N-ammonium chloride as the sole nitrogen source.[17]
-
Purify the ¹⁵N-labeled protein to >95% homogeneity.
-
Prepare an NMR sample of the protein (e.g., 50-200 µM) in a suitable NMR buffer (e.g., 25 mM phosphate, 150 mM NaCl, pH 6.8) containing 5-10% D₂O.
-
-
-
HSQC Screening:
-
Objective: To identify chemical shift perturbations in the protein spectrum upon addition of the fragment.
-
Protocol:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the baseline.
-
Add a stock solution of this compound (in d6-DMSO to avoid proton signals from the solvent) to the NMR sample to a final concentration typically 5-10 times the expected KD (e.g., 500 µM to 2 mM).
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
-
-
Data Analysis and Hit Validation:
-
Objective: To identify and map the binding site.
-
Protocol:
-
Overlay the reference and fragment-containing spectra.
-
Identify amides whose peaks have shifted significantly upon fragment addition. These are the chemical shift perturbations (CSPs).
-
A cluster of significant CSPs indicates a binding event. If backbone resonance assignments for the protein are available, these CSPs can be mapped directly onto the protein's structure to reveal the binding site.[10]
-
To validate the hit and determine the KD, perform an NMR titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a constant protein concentration while progressively increasing the concentration of the fragment. Plot the magnitude of the CSPs against the fragment concentration and fit the data to a binding isotherm.
-
-
Part 2: Hit-to-Lead Optimization
Once this compound is confirmed as a hit and its binding mode is elucidated by crystallography, the hit-to-lead phase begins. The goal is to rationally design and synthesize analogues with improved potency and drug-like properties.
Causality: The structural information from X-ray crystallography is paramount. It reveals which vectors on the fragment are pointing towards solvent-exposed regions of the binding pocket and can be modified without disrupting key interactions. The amine group and the iodine atom are prime candidates for elaboration.
Caption: Hit-to-Lead optimization strategies for this compound.
Protocol: Structure-Based Fragment Growing
-
Vector Selection:
-
Objective: Identify suitable points on the fragment for chemical modification.
-
Analysis: Examine the co-crystal structure of the target protein with this compound.
-
Vector 1 (Amine): If the amine group is pointing towards an open, solvent-accessible region, it is an ideal handle for growth.
-
Vector 2 (Iodine): The iodine atom can be replaced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This is a powerful strategy if the iodine is positioned near an adjacent pocket.[18]
-
-
-
Analogue Synthesis (Example using Amine Vector):
-
Objective: To synthesize a small library of analogues that extend into a nearby sub-pocket.
-
Protocol:
-
Based on the structural analysis, design a set of small carboxylic acids or aldehydes that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) within the adjacent sub-pocket.
-
Synthesize amides via acylation of the 4-amine group or secondary amines via reductive amination.
-
Purify all new compounds to >95% purity for biological evaluation. A known synthesis route for the starting fragment involves the iodination of 4-amino-3-chloropyridine.[19]
-
-
-
Biological Evaluation and SAR Analysis:
-
Objective: To determine if the synthesized analogues have improved affinity.
-
Protocol:
-
Measure the affinity (KD or IC₅₀) of the new analogues for the target protein using the established primary screening assay (e.g., SPR) or a functional assay.
-
Analyze the Structure-Activity Relationship (SAR). For example, does adding a phenyl group improve potency more than a methyl group? Does a hydrogen bond acceptor at the terminus of the new group increase affinity?
-
Obtain co-crystal structures of the most potent new analogues to confirm that they bind as designed and to guide the next round of synthesis. This iterative cycle of design, synthesis, and testing is the core of the hit-to-lead process.[20]
-
-
Conclusion
This compound is a highly valuable chemical tool for fragment-based drug discovery. Its combination of a privileged pyridine scaffold, a reactive handle for synthetic elaboration, and two distinct halogen bond donors provides a unique opportunity to probe and map protein binding sites. The protocols outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in screening campaigns, from initial hit identification through to rational hit-to-lead optimization. The strategic application of such halogen-enriched fragments will continue to be a key driver in the discovery of novel therapeutics for challenging biological targets.[21][22]
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - this compound (C5H4ClIN2) [pubchemlite.lcsb.uni.lu]
- 10. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Achieving a Good Crystal System for Crystallographic X-Ray Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. XChem crystallographic fragment screening [slack.protocols.io:8443]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NMR fragment screening [cureffi.org]
- 18. Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 20. Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 22. Screening of a Halogen-Enriched Fragment Library Leads to Unconventional Binding Modes - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 3-Chloro-5-iodopyridin-4-amine for library synthesis
An Application Guide to the Orthogonal Derivatization of 3-Chloro-5-iodopyridin-4-amine for Chemical Library Synthesis
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and capacity for functionalization make it a privileged structure in drug design.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic derivatization of this compound, a highly versatile building block for combinatorial library synthesis. We will explore the principles of orthogonal reactivity and provide field-proven, step-by-step protocols for selective palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries for screening and lead optimization.
The Principle of Orthogonal Reactivity in Dihalopyridines
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of the initial, turnover-limiting oxidative addition step is highly dependent on the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to reaction with a Pd(0) catalyst.[5] This substantial reactivity gap allows for highly selective functionalization at the C5-iodo position under relatively mild conditions, leaving the C3-chloro position intact for subsequent, more forcing derivatization. This "orthogonal" handle is the key to a modular and efficient library synthesis strategy.
Figure 1: Conceptual workflow for the sequential, orthogonal derivatization of this compound.
Step 1: Selective Functionalization at the C5-Iodo Position
The first diversification step involves leveraging the high reactivity of the C-I bond. Suzuki-Miyaura and Sonogashira couplings are the most robust and widely used methods for this transformation, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.
Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures, a common motif in pharmaceuticals.[6] The reaction proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] For electron-deficient substrates like aminopyridines, catalyst deactivation via coordination of the pyridine nitrogen can be a challenge.[7] The use of bulky, electron-rich phosphine ligands mitigates this issue and promotes efficient catalysis.[8]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C5-Iodo
-
Reagent Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%). For convenience, a pre-formed catalyst like XPhos Pd G3 (1-2 mol%) can be used.[8]
-
Solvent and Degassing: Add a suitable solvent (e.g., 1,4-dioxane or toluene, with 10-20% water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80–110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-5-arylpyridin-4-amine.
| Parameter | Condition A (Boronic Acid) | Condition B (Pinacol Boronate) | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ is a common Pd(0) source. Pd(dppf)Cl₂ is a stable Pd(II) pre-catalyst often effective for boronate esters.[9] |
| Ligand | SPhos (3 mol%) | None (included in pre-catalyst) | SPhos is a bulky, electron-rich biarylphosphine ligand that accelerates oxidative addition and reductive elimination.[8] |
| Base | K₃PO₄ (3.0 equiv) | K₂CO₃ (3.0 equiv) | The choice of base is critical; K₃PO₄ is effective for boronic acids, while K₂CO₃ is often sufficient and milder for boronate esters. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / EtOH / H₂O (4:1:1) | A protic co-solvent is often required to facilitate the transmetalation step.[10] |
| Temperature | 100 °C | 90 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially for less reactive partners. |
| Typical Yield | 75-95% | 70-90% | Yields are dependent on the electronic and steric nature of the boronic acid/ester coupling partner. |
Table 1: Recommended Suzuki-Miyaura reaction conditions for C5-Iodo functionalization.
Sonogashira Coupling for C(sp²)–C(sp) Bond Formation
The Sonogashira reaction provides a powerful method for installing alkynyl moieties, which can serve as versatile handles for further chemistry (e.g., click chemistry) or as key pharmacophores.[11] The reaction is typically co-catalyzed by palladium and copper(I) salts.[12]
Protocol 2: General Procedure for Sonogashira Coupling at C5-Iodo
-
Reagent Setup: To a reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-6 mol%).
-
Solvent and Base: Add a solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). The base also serves as a solvent in some protocols.
-
Degassing: Degas the mixture thoroughly with an inert gas.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale & Causality |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2.5 mol%) | A robust and commercially available Pd(II) pre-catalyst that is readily reduced in situ.[13] |
| Copper Co-catalyst | CuI (5 mol%) | Cu(I) activates the terminal alkyne by forming a copper acetylide, which facilitates transmetalation to the palladium center.[12] |
| Base | Triethylamine (Et₃N) | Acts as both the base to deprotonate the alkyne and often as a co-solvent. |
| Solvent | DMF | A polar aprotic solvent that helps solubilize the reagents and catalyst system. |
| Temperature | 60 °C | Mild heating is often sufficient to achieve reasonable reaction rates without promoting side reactions like alkyne homocoupling (Glaser coupling). |
| Typical Yield | 70-92% | Yields are generally high for a variety of terminal alkynes. |
Table 2: Recommended Sonogashira reaction conditions for C5-Iodo functionalization.
Step 2: Derivatization at the C3-Chloro Position
With the C5 position functionalized, the less reactive C3-chloro substituent becomes the target for the second diversification step. Activating this bond requires more robust catalytic systems and often higher reaction temperatures. The Buchwald-Hartwig amination is particularly powerful at this stage for introducing diverse amine functionalities.
Buchwald-Hartwig Amination for C(sp²)–N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[14] For challenging substrates like 3-chloropyridines, the choice of ligand is paramount to overcome catalyst deactivation and achieve high yields.[15] Bulky, electron-rich biarylphosphine ligands are essential for promoting the difficult oxidative addition of the C-Cl bond and facilitating the C-N bond-forming reductive elimination.[16]
Protocol 3: General Procedure for Buchwald-Hartwig Amination at C3-Chloro
-
Reagent Setup: In a glovebox or under a strong flow of inert gas, add the C5-substituted-3-chloropyridin-4-amine substrate (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), 1.5-2.0 equiv.) to a reaction vessel.
-
Amine Addition: Add the primary or secondary amine (1.2-1.5 equiv.).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature (typically 90-120 °C).
-
Monitoring & Work-up: Monitor the reaction by LC-MS. After completion, cool to room temperature, quench carefully with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the final product by flash column chromatography or preparative HPLC.
| Parameter | Condition A (Primary Amine) | Condition B (Secondary Amine) | Rationale & Causality |
| Catalyst System | BrettPhos Pd G3 (3 mol%) | RuPhos Pd G3 (3 mol%) | BrettPhos is specifically designed to facilitate mono-arylation of primary amines.[17] RuPhos is a highly active, general ligand for C-N coupling.[18] |
| Base | LiHMDS (1.5 equiv) | NaOtBu (1.5 equiv) | LiHMDS is a strong, non-nucleophilic base that tolerates more functional groups.[17] NaOtBu is a standard, highly effective strong base for this transformation.[19] |
| Solvent | Toluene | Dioxane | Both are excellent, non-coordinating solvents for this reaction. Choice may depend on reagent solubility. |
| Temperature | 110 °C | 110 °C | Higher temperatures are required to overcome the activation barrier for C-Cl oxidative addition. |
| Typical Yield | 65-88% | 70-95% | Yields are highly dependent on the steric and electronic properties of the amine coupling partner. |
Table 3: Recommended Buchwald-Hartwig amination conditions for C3-Chloro functionalization.
Integrated Library Synthesis Workflow
By combining these orthogonal reactions, a highly diverse library can be constructed from a single starting material. The workflow involves a "split-and-pool" approach where the initial scaffold is reacted under different Step 1 conditions, and the resulting intermediate pools are then subjected to various Step 2 reactions.
Figure 2: A modular workflow for generating four distinct sub-libraries from a single scaffold using orthogonal cross-coupling reactions.
Conclusion
This compound is an exemplary building block for the efficient construction of diverse chemical libraries. The principles of orthogonal reactivity, enabled by the differential C-I versus C-Cl bond strength, allow for a controlled, stepwise introduction of molecular complexity. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are robust and reliable methods that, when applied sequentially, provide medicinal chemists with a powerful platform to explore structure-activity relationships and accelerate the drug discovery process.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes: 3-Chloro-5-iodopyridin-4-amine as a Versatile Building Block for Agrochemical Synthesis
Introduction: The Strategic Advantage of Halogenated Pyridines in Agrochemical Design
The pyridine scaffold is a cornerstone in the development of modern agrochemicals due to its inherent biological activity and tunable physicochemical properties. The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility, transforming it into a versatile platform for constructing complex molecular architectures.[1] 3-Chloro-5-iodopyridin-4-amine, in particular, represents a strategically designed building block for agrochemical research and development.
This application note provides a technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in the synthesis of novel agrochemicals. We will delve into its unique reactivity, provide detailed protocols for key transformations, and illustrate its application in the construction of herbicidal precursors. The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule, allowing for sequential, site-selective cross-coupling reactions, a critical tool for building molecular complexity.[1]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1300750-79-1 | [1][2][3] |
| Molecular Formula | C₅H₄ClIN₂ | [1][4][5] |
| Molecular Weight | 254.46 g/mol | [1][3][5] |
| Appearance | Off-white to light brown solid | Generic Supplier Data |
| Purity | ≥95.0% | [1] |
| InChI Key | SNVZWHCGHXKZHV-UHFFFAOYSA-N | [1][3][4] |
The key to the synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This reactivity difference allows for selective functionalization at the 5-position of the pyridine ring, while leaving the chlorine atom at the 3-position intact for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the convergent synthesis of highly substituted pyridine derivatives, which are common motifs in modern herbicides.[5][6]
Core Application: Selective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of C-C bonds. For this compound, this reaction can be controlled to selectively couple at the C-I bond.
Protocol: Selective Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura reactions. The dppf ligand provides a good balance of electron richness and steric bulk to promote the catalytic cycle efficiently.
-
Base: Sodium carbonate is a moderately strong inorganic base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction. It is generally well-tolerated by a wide range of functional groups.
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Temperature: The reaction is heated to ensure a reasonable reaction rate. The specific temperature may need to be optimized depending on the reactivity of the specific arylboronic acid used.
Experimental Workflow Diagram
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Application in the Synthesis of a Pyridine-Based Herbicidal Core
While specific agrochemicals directly synthesized from this compound are not extensively detailed in publicly available literature, its structure is highly relevant to the synthesis of picolinate-based herbicides. For instance, the core of herbicides like those mentioned in patents RU2638551C2 and RU2632491C2, which feature a substituted pyridine ring, can be envisioned to be constructed using this building block.[6][7] The following scheme illustrates a plausible synthetic route to a key intermediate for this class of compounds.
Synthetic Pathway Diagram
References
- 1. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1300750-79-1: 3-Chloro-5-iodo-4-pyridinamine [cymitquimica.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-5-iodopyridin-4-amine
Welcome to the technical support center for the synthesis of 3-Chloro-5-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthesis. Our goal is to provide you with the expertise and practical insights needed to improve your yield and obtain a high-purity final product.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing detailed explanations and actionable solutions.
Issue 1: Consistently Low Yield of this compound
Question: My synthesis of this compound from 3-chloropyridin-4-amine consistently results in a low yield (below 40%). What are the potential causes and how can I optimize the reaction for a better outcome?
Answer: A low yield in this iodination reaction is a common challenge and can be attributed to several factors, including incomplete reaction, side product formation, and suboptimal reaction conditions. Here is a systematic approach to troubleshooting and improving your yield:
1. Purity of Starting Material: The purity of the starting material, 3-chloropyridin-4-amine, is critical. Impurities can interfere with the reaction, leading to the formation of undesired by-products and a lower yield of the target compound.
-
Recommendation: Ensure your 3-chloropyridin-4-amine is of high purity. If necessary, purify the starting material by recrystallization or column chromatography before use. You can verify the purity using techniques like NMR or melting point analysis.
2. Choice of Iodinating Agent and Reaction Conditions: The choice of iodinating agent and the reaction conditions play a pivotal role in the efficiency of the synthesis.
-
Traditional Method: A reported method involves the use of iodine with sodium carbonate and potassium iodide in water under reflux.[1] While straightforward, this method can be slow and may not provide the highest yields.
-
Alternative Iodinating Agents: Consider using more reactive and selective iodinating agents that can lead to higher yields and cleaner reactions.[2][3]
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle electrophilic iodinating agent. It is often used with an acid catalyst to boost its reactivity.[3]
-
Iodine Monochloride (ICl): A more reactive iodinating agent that can lead to higher yields, but may also result in the formation of chlorinated byproducts if not used carefully.[4]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly reactive and selective iodinating reagent that can provide high yields, even for less activated substrates.[2]
-
3. Optimization of Reaction Parameters: Fine-tuning the reaction conditions is crucial for maximizing the yield.
-
Temperature: Suboptimal temperature can lead to an incomplete reaction or decomposition of the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature. While some syntheses are performed at room temperature, others may require heating.
-
Reaction Time: Inadequate reaction time will result in incomplete conversion of the starting material. Use TLC to monitor the consumption of the starting material and the formation of the product to determine the ideal reaction duration.
-
Solvent: The solvent can significantly impact the solubility of reactants and the reaction kinetics. While water is used in one reported method, other solvents like glacial acetic acid have been used for similar iodinations.[1][4] A solvent screen could identify a more suitable medium for your specific conditions.
Experimental Workflow: A Decision Tree for Yield Optimization
Caption: A decision tree for troubleshooting low yield.
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Question: My reaction is producing a mixture of iodinated pyridines, leading to a difficult purification process and a lower yield of the desired this compound. How can I improve the regioselectivity of the iodination?
Answer: The formation of multiple isomers is a common issue in the halogenation of substituted pyridines. The electronic and steric effects of the substituents on the pyridine ring direct the position of iodination. In the case of 3-chloropyridin-4-amine, the amino group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. This can lead to iodination at different positions.
1. Understanding the Directing Effects: The amino group at position 4 strongly activates the pyridine ring for electrophilic substitution at the ortho positions (3 and 5). The chloro group at position 3 is deactivating but also directs ortho and para. The interplay of these effects can lead to a mixture of products.
2. Strategies to Enhance Regioselectivity:
-
Choice of Iodinating Agent: The selectivity of the iodination can be influenced by the bulkiness and reactivity of the iodinating agent.
-
Bulky Reagents: Using a bulkier iodinating agent may favor substitution at the less sterically hindered position.
-
Milder Reagents: Milder reagents like NIS may offer better regioselectivity compared to more aggressive reagents like ICl.
-
-
Protecting Groups: Temporarily protecting the highly activating amino group can alter the directing effects and improve regioselectivity. The amino group can be protected with a suitable protecting group (e.g., Boc anhydride) before iodination, and then deprotected after the reaction.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the formation of the thermodynamically more stable product.
3. Purification of Isomers: If a mixture of isomers is unavoidable, efficient purification is key.
-
Column Chromatography: Silica gel column chromatography is often effective for separating isomers. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing the polarity, is recommended.[4]
-
Recrystallization: If the isomers have significantly different solubilities in a particular solvent system, recrystallization can be an effective purification method.
Reaction Pathway: Regioselectivity in Iodination
Caption: Potential pathways leading to isomeric products.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A reported method for the synthesis of this compound is as follows[1]:
-
Reactants: 4-amino-3-chloropyridine, iodine, sodium carbonate, and potassium iodide.
-
Solvent: Water.
-
Procedure: The reactants are refluxed in water for an extended period (e.g., 120 hours) under an inert atmosphere.
-
Work-up: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated.
-
Purification: The crude product is purified by a suitable method, such as column chromatography.
-
Reported Yield: 49%.[1]
It is important to note that this is one of several possible methods, and optimization may be required to achieve higher yields.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Eluent: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate.
-
Visualization: Visualize the spots under UV light (254 nm), where aromatic compounds typically appear as dark spots. Staining with iodine vapor can also be used.
-
Interpretation: The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Q3: What are the best practices for purifying the final product?
A3: The purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, a proper work-up is essential to remove inorganic salts and other impurities. This usually involves quenching the reaction, followed by extraction with an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate.[4]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the crude product and separating it from any unreacted starting material and byproducts.[4][5] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is often employed.
-
Recrystallization: If a highly pure product is obtained after column chromatography, recrystallization from a suitable solvent can be used to further enhance its purity.
Q4: What are some alternative iodinating agents I can use?
A4: Several alternative iodinating agents can be employed, each with its own advantages:
-
N-Iodosuccinimide (NIS): A mild and selective reagent, easy to handle, and suitable for a range of substrates.[3]
-
Iodine with an Oxidizing Agent: Using molecular iodine with an oxidizing agent like hydrogen peroxide generates a more potent electrophilic iodine species in situ, avoiding the use of harsher pre-formed reagents.[3][6]
-
Iodine Monochloride (ICl): A powerful iodinating agent that can provide good yields but requires careful control to avoid side reactions.[4]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A highly effective and selective iodinating reagent.[2]
Comparative Table of Iodinating Agents
| Iodinating Agent | Key Advantages | Potential Drawbacks |
| Iodine (I₂) with base | Inexpensive and readily available. | Can be slow and may result in lower yields. |
| N-Iodosuccinimide (NIS) | Mild, selective, and easy to handle.[3] | More expensive than elemental iodine. |
| Iodine Monochloride (ICl) | Highly reactive, can lead to faster reactions and higher yields.[4] | Can be less selective and may lead to chlorinated byproducts. |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | High reactivity and selectivity, good for less activated substrates.[2] | Higher cost. |
References
- 1. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 2. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 3. 2-Iodopyridin-4-amine | 88511-26-6 | Benchchem [benchchem.com]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig Amination Technical Support Center: Base & Solvent Optimization
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the complexities of base and solvent selection for this powerful C-N bond-forming reaction. Our goal is to move beyond simple protocols and equip you with the fundamental knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when setting up or optimizing a Buchwald-Hartwig amination.
Q1: What are the most common reasons for low yield or reaction failure in Buchwald-Hartwig amination?
A1: One of the most frequently underestimated causes of poor performance is the low solubility of the inorganic base in the reaction solvent.[1][2] Beyond solubility, other common culprits include the selection of an inappropriate base or ligand for the specific substrate, catalyst inhibition or poisoning, and inherent challenges with certain aryl halides, such as aryl chlorides.[1][3]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is highly dependent on the substrates involved. Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used and can lead to high reaction rates.[1][2][4] However, their high basicity can be detrimental to substrates with sensitive functional groups, such as esters or nitro groups, leading to decomposition.[1][2][4] For such sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often better choices.[1][2]
Q3: What is the best solvent for a Buchwald-Hartwig amination?
A3: A range of solvents can be effective, including ethereal options like dioxane, THF, and DME, as well as aromatic hydrocarbons such as toluene and xylene.[1][5] Toluene is a very common and often effective choice.[1][6] For researchers seeking greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown excellent, and sometimes superior, performance.[1][7] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, as these can inhibit the palladium catalyst.[1][8]
Q4: Does my reaction need to be perfectly anhydrous?
A4: While historically performed under strictly anhydrous conditions, it has been found that a small amount of water can sometimes be beneficial, particularly when using weaker inorganic bases like Cs₂CO₃ in solvents like dioxane or toluene.[4][9] In some cases, intentionally adding water can aid in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[4] However, for substrates sensitive to water, anhydrous conditions are still recommended.[10]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No reaction, starting materials remain. | Poor solubility of the base. | The base must have some solubility to deprotonate the amine-Pd complex. Consider switching to a more soluble base (e.g., Cs₂CO₃) or a solvent system that better dissolves the base. Grinding the base before use or adding a phase-transfer catalyst can also be beneficial.[8] |
| Aryl chloride is unreactive. | Aryl chlorides are challenging due to the difficult oxidative addition step.[1] Switch to a more electron-rich, bulky phosphine ligand, which can favor the formation of the monoligated palladium species necessary for this step.[11] Increasing the reaction temperature may also be necessary.[2] | |
| Catalyst is not activating. | If using a Pd(II) precatalyst, it must be reduced to Pd(0). This usually occurs via reaction with the amine or phosphine ligand.[4] If your amine lacks an α-hydrogen, consider adding a small amount of a primary amine as an activator or using a Pd(0) source directly. | |
| Reaction starts but stalls. | Catalyst poisoning or decomposition. | Functional groups like azo groups can poison the palladium catalyst.[1][4] Ensure all reagents and solvents are pure and free of contaminants. If poisoning is suspected, a different ligand or catalyst system may be required. |
| Inhibitory effect of iodide. | When using aryl iodides, the generated iodide anion can sometimes form unreactive palladium dimers, slowing the reaction.[4] Running the reaction in toluene can sometimes mitigate this due to the poor solubility of the iodide salt.[4] |
Issue 2: Byproduct Formation
| Symptom | Possible Cause | Suggested Solution |
| Significant hydrodehalogenation (aryl halide is reduced). | β-Hydride elimination is competing with reductive elimination. This is more common with sterically hindered secondary amines.[11] | This side reaction is often ligand-dependent. Screen different phosphine ligands, particularly those known to accelerate reductive elimination.[11] |
| Starting material decomposition. | The base is too strong for the substrate. | If your substrate has base-sensitive functional groups (e.g., esters, ketones), a strong base like NaOtBu can cause decomposition.[2] Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[2] Running the reaction at a lower temperature may also help.[2] |
| Biaryl formation (homo-coupling of the aryl halide). | Side reaction promoted by certain conditions. | This can be more prevalent when using chiral primary amines. Optimizing the catalyst, ligand, and stoichiometry can help minimize this. A thorough screening of reaction conditions may be necessary.[1] |
Data and Protocols
Base and Solvent Selection Tables
The optimal choice of base and solvent is highly dependent on the specific substrates and catalyst system used. The tables below summarize general observations and provide starting points for optimization.
Table 1: Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKaH (approx.) | Common Applications & Notes |
| NaOtBu | Strong | ~19[8] | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][4] |
| LHMDS | Strong | ~26[2] | Useful for substrates where NaOtBu might fail and for achieving low-temperature amination.[2][4] Solid is air-sensitive. |
| K₃PO₄ | Weak | ~12.3[2] | Ideal for substrates with base-sensitive functionalities. Often requires higher temperatures and a highly active ligand.[1][2] |
| Cs₂CO₃ | Weak | ~10.2[2] | A mild base suitable for sensitive molecules. Its better solubility in organic solvents can be an advantage.[1][8] |
| K₂CO₃ | Weak | ~10.3 | Economical and has good functional group tolerance, but may lead to slow reaction rates.[4] |
| NaOTMS | Weak | ~11[12] | An emerging mild base that has shown high efficacy for base-sensitive five-membered heteroaryl halides.[12] |
Table 2: Common Solvents for Buchwald-Hartwig Amination
| Solvent | Class | Notes |
| Toluene / Xylene | Aromatic | Commonly used, offering a good balance of solubility for many substrates and a high boiling point.[1][5] |
| 1,4-Dioxane | Ether | Frequently used and effective, but considered a high-impact solvent to be avoided if possible for greener processes.[5][13] |
| THF / 2-MeTHF | Ether | Good general-purpose solvents. 2-MeTHF is a greener alternative to THF and dioxane.[1][7] |
| t-BuOH | Alcohol | Can be effective, especially in certain catalyst systems. |
| Water | Aqueous | Used in specific protocols, often with amphiphilic ligands or phase-transfer catalysts, offering a green reaction medium.[14][15] |
General Experimental Protocol for Optimization Screening
Note: This is a general guideline. Reaction conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen).
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add the chosen base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[1]
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
General Catalytic Cycle
The base plays a crucial role in the deprotonation of the amine-palladium intermediate, which precedes the final reductive elimination step to form the C-N bond.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for troubleshooting reactions with low or no product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Palladium Catalyst Removal from 3-Chloro-5-iodopyridin-4-amine Reaction Products
Welcome to the technical support center for post-reaction purification of 3-Chloro-5-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts from your reaction products. Given the stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), efficient palladium removal is a critical step in any synthetic route involving this valuable intermediate.[1][2][3]
The pyridine nitrogen in your molecule of interest can chelate with palladium, potentially making its removal more complex than in other systems.[4] This guide provides a framework for understanding these challenges and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound product?
A1: There are several critical reasons:
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in APIs.[1][2][5] For palladium, a Class 2B metal, the oral consumption limit is 10 ppm.[6]
-
Downstream Reaction Interference: Residual palladium can interfere with subsequent synthetic steps, leading to side reactions, catalyst poisoning, or reduced yields.
-
Product Stability and Toxicity: Palladium residues can affect the stability of the final compound and pose potential toxicity risks.[3][5]
-
Cost and Sustainability: Recovering the precious metal catalyst can be economically and environmentally beneficial.[7]
Q2: I performed a Suzuki coupling with this compound. What form is the palladium likely in post-reaction?
A2: After a typical cross-coupling reaction, palladium can exist in several forms:
-
Soluble Pd(II) species: These are oxidized forms of the catalyst.
-
Soluble Pd(0) complexes: These are the active catalytic species, often stabilized by ligands.
-
Colloidal Pd(0) nanoparticles: These can form as the catalyst deactivates and aggregates.[8]
-
Palladium bound to your product: The pyridine nitrogen and amine group in your molecule can act as ligands, forming stable complexes with palladium.[4]
The distribution between these forms depends on the specific reaction conditions (ligand, base, solvent, temperature, and work-up). Understanding the likely form is key to choosing an effective removal strategy.
Q3: My product is showing higher than acceptable palladium levels after standard aqueous work-up and filtration. What should I try next?
A3: A simple aqueous work-up is often insufficient for removing all forms of palladium, especially fine colloidal particles or product-bound species.[9] The next logical step is to employ a more targeted purification method. We recommend considering metal scavengers as a highly effective and selective option.[1][10][11] Other techniques like chromatography or recrystallization can also be effective but may lead to product loss.[1][8]
Q4: How do I know how much palladium is in my sample?
A4: The gold standard for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5][12] For more rapid, in-process checks to screen the effectiveness of different removal methods, colorimetric or fluorimetric assays are also available.[12][13]
Troubleshooting Guides
Issue 1: High Palladium Levels After Initial Purification
If initial purification methods like filtration or a simple solvent wash have failed to reduce palladium to acceptable levels (<10 ppm), a more robust strategy is required.
Root Cause Analysis:
-
Highly soluble palladium species: The palladium may be in a form that is highly soluble in your product-containing organic phase.
-
Strong product-palladium complexation: The Lewis basic sites on your this compound (pyridine nitrogen and amine) may be strongly coordinating to the palladium.[4]
-
Formation of fine colloidal palladium: These particles can pass through standard filters.[8]
Solution Workflow: Metal Scavenger Screening
Metal scavengers are solid-supported materials with functional groups that have a high affinity for palladium.[10] Silica-based scavengers are widely used due to their high surface area, stability, and compatibility with organic solvents.[6][10]
Diagram: Decision Workflow for Palladium Scavenger Selection
Caption: Decision tree for selecting and optimizing a palladium scavenger.
Experimental Protocol: Small-Scale Scavenger Screening
-
Dissolve Product: Dissolve a known quantity of your crude this compound product in a suitable solvent (e.g., THF, EtOAc, MeCN) to create a stock solution.
-
Aliquot: In separate vials, place equal volumes of the stock solution.
-
Add Scavengers: To each vial, add a different type of metal scavenger (e.g., a thiol-functionalized silica and a thiourea-functionalized silica). Start with 5-10 weight equivalents of the scavenger relative to the initial mass of palladium catalyst used in the reaction.
-
Agitate: Stir the mixtures at room temperature for 2-4 hours. For difficult cases, heating to 40-60°C can improve efficiency.
-
Filter: Filter each mixture through a syringe filter (e.g., 0.45 µm PTFE) to remove the scavenger.
-
Analyze: Submit a small, diluted sample from each filtrate for palladium analysis (ICP-MS is preferred for accurate quantification).
-
Select & Optimize: Based on the results, select the most effective scavenger and optimize the conditions (equivalents of scavenger, temperature, and time) to achieve the desired purity with minimal product loss.
| Scavenger Type | Target Palladium Species | Typical Solvents | Key Advantages |
| Thiol-Functionalized Silica | Pd(II) | THF, DCM, Toluene | Highly effective for Pd(II), robust.[10] |
| Thiourea-Functionalized Silica | Pd(0), Pd(II) | Most organic solvents | Versatile for various palladium oxidation states.[10][11] |
| Amine-Functionalized Silica | Pd(II) | Polar solvents | Can be effective for acidic palladium species. |
| Activated Carbon | Pd(0), Pd(II) | Most organic solvents | Cost-effective, but can lead to product loss due to non-specific adsorption.[1][6] |
Issue 2: Product Loss During Purification
While removing palladium is the primary goal, preserving the yield of your valuable this compound is equally important.
Root Cause Analysis:
-
Non-specific Adsorption: Using broad-spectrum adsorbents like activated carbon can lead to the loss of your product along with the palladium.[6]
-
Co-precipitation: If using a precipitation method, your product might co-precipitate with the palladium salts.
-
Product Instability on Silica: Standard column chromatography on silica gel can sometimes lead to degradation or irreversible binding of polar, nitrogen-containing compounds.
Solution Workflow: Optimizing for Yield
-
Prioritize Scavengers: Modern, functionalized silica scavengers are highly selective for metals and typically result in minimal product loss compared to traditional methods like activated carbon.[1][11]
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required to meet the palladium specification. An excess of scavenger does not always improve performance and can increase the risk of non-specific binding.
-
Consider a "Catch and Release" Approach: If your product is particularly sensitive, a catch-and-release purification strategy using a suitable resin might be an option.
-
Alternative to Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or a deactivated silica gel to minimize product loss.
Diagram: Purification Method vs. Product Yield
Caption: Comparison of common purification methods and their impact on product yield.
Concluding Remarks
The removal of palladium from this compound reaction products is a critical and often challenging step. The chelating nature of the pyridine and amine functionalities necessitates a robust and well-designed purification strategy. By systematically evaluating the state of the palladium impurity and screening selective metal scavengers, researchers can achieve the high level of purity required for pharmaceutical development while preserving product yield. Always validate your chosen method at a small scale before proceeding to a full-scale purification.
References
- 1. biotage.com [biotage.com]
- 2. si-novations.com [si-novations.com]
- 3. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 5. arborassays.com [arborassays.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. amazonfilters.com [amazonfilters.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. silicycle.com [silicycle.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. pharmtech.com [pharmtech.com]
- 13. books.rsc.org [books.rsc.org]
Preventing homo-coupling in reactions with 3-Chloro-5-iodopyridin-4-amine
Welcome to the technical support center for 3-Chloro-5-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile but sometimes problematic substrate. This document provides in-depth troubleshooting advice, focusing on the common issue of undesired homo-coupling in cross-coupling reactions.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in medicinal chemistry, offering two distinct halogen handles for sequential functionalization. The carbon-iodine bond is significantly more reactive than the carbon-chloride bond towards palladium-catalyzed cross-coupling reactions, allowing for selective synthesis. However, a frequent and frustrating side reaction is the palladium-mediated homo-coupling of the starting material at the iodine position, leading to the formation of a symmetric dimer and reducing the yield of the desired cross-coupled product. This guide will walk you through the causes of this issue and provide actionable solutions.
Frequently Asked Questions & Troubleshooting
FAQ 1: Why am I observing significant formation of a symmetric dimer in my reaction?
This is the classic sign of homo-coupling. The dimer, 3,3'-dichloro-5,5'-bi(pyridin-4-amine), forms when two molecules of your starting material couple with each other instead of with your intended coupling partner (e.g., a boronic acid, alkyne, or amine).
Root Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a primary culprit. It can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homo-coupling of organometallic reagents like boronic acids.[1][2][3] Rigorous degassing of solvents and reactants is crucial.[4][5]
-
Catalyst Decomposition: If the palladium catalyst is not properly stabilized by its ligand, it can decompose into palladium black, which can have different catalytic activities, sometimes favoring side reactions.
-
Inappropriate Reaction Conditions: Factors like the choice of base, solvent, temperature, and even the rate of addition of reagents can tip the balance from the desired cross-coupling pathway to the undesired homo-coupling pathway.
Identifying the Homo-Coupled Product: The homo-coupled product will have a mass corresponding to double the aryl fragment of your starting material minus the two iodine atoms. It is often less polar than the starting material and can be identified by LC-MS and NMR analysis.
Caption: Reactant and its undesired homo-coupled product.
FAQ 2: How can I adjust my catalytic system to suppress homo-coupling?
Your choice of palladium source and, most importantly, the phosphine ligand is the most powerful tool for controlling the outcome of the reaction.[6][7]
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands are often superior.[6][7] They promote the desired reductive elimination step to form the product and can disfavor pathways leading to homo-coupling.[6]
-
For Suzuki & Buchwald-Hartwig Reactions: Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent starting points.[8][9][10] They are designed to accelerate oxidative addition and reductive elimination, the key steps in the desired catalytic cycle.[9]
-
For Sonogashira Reactions: While triphenylphosphine (PPh₃) is classic, more electron-rich and bulky ligands can sometimes offer better performance and reduce side reactions like Glaser-Hay homo-coupling of the alkyne partner.[11]
Catalyst Loading: While it may seem counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired product formation, especially if the side reaction is highly dependent on catalyst concentration.
Recommended Catalyst Systems (Starting Points)
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Typical Loading (mol%) |
| Suzuki-Miyaura | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-2% Pd, 2-4% Ligand |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos or RuPhos | 1-2% Pd, 2-4% Ligand |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | (None) or P(t-Bu)₃ | 1-3% Pd, 2-5% CuI |
FAQ 3: My reaction is still producing the dimer. What is the role of the base and solvent?
The base and solvent system plays a critical, though sometimes non-obvious, role in the catalytic cycle. An improper choice can promote substrate degradation or side reactions.
Base Selection: The base's primary role is to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination).[12] However, a base that is too strong or too weak can be detrimental.
-
Suzuki: Use of an aqueous base is common. K₂CO₃ or K₃PO₄ are generally reliable.[13] Very strong bases like NaOH or KOH can sometimes accelerate catalyst decomposition or boronic acid degradation.
-
Buchwald-Hartwig: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are standard choices.[14][15]
-
Sonogashira: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also often serves as a solvent.[16]
Solvent Choice & Purity: The solvent must fully dissolve all reactants at the reaction temperature. For two-phase systems (e.g., toluene/water), efficient stirring is critical.
-
Crucially, solvents must be rigorously deoxygenated. This is the most common cause of failure. Deoxygenate by sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes prior to use.[4][5] Using freeze-pump-thaw cycles is even more effective.
Visualizing the Competing Reaction Pathways
Understanding the catalytic cycle helps to visualize where things can go wrong. The desired cross-coupling pathway competes directly with the homo-coupling pathway.
Caption: Competing pathways: desired cross-coupling vs. undesired homo-coupling.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homo-Coupling
This protocol emphasizes the critical steps for excluding oxygen and ensuring optimal catalyst performance.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum. Allow it to cool to room temperature under a strong stream of Argon or Nitrogen.
-
Reagent Addition (Solids): To the flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.3 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), and the ligand (e.g., SPhos, 0.02 equiv).
-
Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add the deoxygenated solvent(s) via cannula or syringe. A common choice is a mixture like 1,4-dioxane/water (4:1 ratio).[17]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting material and the appearance of two new spots: the desired product and the potential dimer.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography. The homo-coupled dimer is typically less polar than the desired cross-coupled product.
Protocol 2: Troubleshooting Flowchart - A Logical Approach
If you are still facing issues, follow this logical progression of experimental adjustments.
Caption: A step-by-step troubleshooting flowchart.
Special Considerations for Sonogashira and Buchwald-Hartwig Aminations
-
Sonogashira Coupling: The primary homo-coupling side reaction in this case is often the Glaser-Hay coupling of the terminal alkyne partner, which is promoted by the copper(I) co-catalyst in the presence of oxygen.[18][19][20] Rigorous deoxygenation is paramount. In some cases, running the reaction under "copper-free" conditions, which may require a more active palladium/ligand system, can completely eliminate this side reaction.[11][21]
-
Buchwald-Hartwig Amination: This reaction is generally robust, but homo-coupling of the aryl iodide can still occur if the catalyst is inefficient or if the reaction conditions are not optimal. The choice of a highly active catalyst system, like those developed by Buchwald, is key to ensuring the rate of C-N coupling far exceeds the rate of any potential side reactions.[9][10][15]
By systematically addressing these factors—catalyst system, reaction conditions, and rigorous exclusion of oxygen—researchers can successfully suppress the formation of the homo-coupled dimer and achieve high yields of the desired selectively functionalized pyridine derivatives.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 18. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. depts.washington.edu [depts.washington.edu]
- 21. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Scaling the Synthesis of 3-Chloro-5-iodopyridin-4-amine
Welcome to the technical support center for the synthesis of 3-Chloro-5-iodopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for scaling up the synthesis of this key pharmaceutical intermediate.
Introduction
This compound is a vital building block in the synthesis of numerous pharmaceutical compounds.[1] Its efficient production on a larger scale is critical for drug development pipelines. However, transitioning from a laboratory-scale procedure to a pilot or industrial-scale synthesis presents a unique set of challenges. This guide provides a comprehensive overview of a scalable synthesis route, addresses potential issues, and offers practical solutions to ensure a safe, efficient, and reproducible process.
Recommended Scalable Synthesis Route
The recommended scalable synthesis of this compound starts from the readily available 4-amino-3-chloropyridine. This route is favored for its straightforward reaction sequence and amenability to large-scale production.
A plausible reaction scheme is the direct iodination of 4-amino-3-chloropyridine using an in-situ generated iodine monochloride equivalent.[2]
Overall Reaction
This approach avoids the direct handling of large quantities of highly corrosive and moisture-sensitive iodine monochloride.
Process Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Detailed Step-by-Step Protocol for Scaled-Up Synthesis
This protocol is designed for a multi-liter scale synthesis and should be adapted based on the specific equipment and safety infrastructure available.
1. Reactor Preparation:
-
Ensure a clean and dry glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnels is available.
-
Inert the reactor with nitrogen or argon.
2. Reagent Charging:
-
Charge the reactor with a calculated amount of water.
-
Add 4-amino-3-chloropyridine to the reactor with stirring.
-
In a separate vessel, prepare a solution of potassium iodide (KI) and iodine (I₂) in water.
-
In another vessel, prepare a dilute solution of sulfuric acid.
3. Reaction:
-
Cool the reactor contents to 0-5 °C.
-
Slowly add the iodine solution to the reactor, maintaining the temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial.
-
After the addition is complete, slowly add the sulfuric acid solution, again maintaining the temperature below 10 °C.
-
Allow the reaction to stir at 0-5 °C and monitor its progress by HPLC or TLC until the starting material is consumed.
4. Work-up and Isolation:
-
Once the reaction is complete, quench the excess iodine by slowly adding a solution of sodium thiosulfate until the dark color of the reaction mixture disappears.
-
Carefully neutralize the reaction mixture with a solution of sodium hydroxide to a pH of 7-8, while maintaining the temperature below 20 °C.
-
The product will precipitate out of the solution.
-
Isolate the crude product by filtration and wash the filter cake with cold water.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.
-
Dissolve the crude product in the hot solvent, treat with activated carbon if necessary to remove colored impurities, and allow it to cool slowly to form crystals.
-
Isolate the pure product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Q1: The reaction is highly exothermic and difficult to control on a larger scale. What can be done?
A1:
-
Cause: The iodination reaction is inherently exothermic. In a large reactor, the surface-area-to-volume ratio is lower, making heat dissipation less efficient.
-
Solution:
-
Slow Reagent Addition: Add the iodinating agent and sulfuric acid solution slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Efficient Cooling: Utilize a reactor with a high-efficiency cooling jacket and ensure the coolant is at a sufficiently low temperature.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm, although this may increase the reactor volume and processing time.
-
Q2: The yield of the reaction is significantly lower on a larger scale compared to the lab scale. What are the potential reasons?
A2:
-
Cause:
-
Poor Mixing: Inadequate mixing in a large reactor can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions.
-
Incomplete Reaction: Insufficient reaction time or improper temperature control can lead to incomplete conversion of the starting material.
-
Losses during Work-up: Product loss can occur during filtration and transfer steps, which are more significant at a larger scale.
-
-
Solution:
-
Optimize Agitation: Ensure the stirrer design and speed are appropriate for the reactor size and reaction mass to ensure good mixing.
-
Reaction Monitoring: Use in-process controls like HPLC to monitor the reaction progress and ensure it goes to completion.
-
Careful Work-up: Optimize the filtration and washing steps to minimize product loss.
-
Q3: The final product is off-color and difficult to purify. What are the likely impurities?
A3:
-
Cause:
-
Di-iodination: Formation of di-iodinated byproducts can occur if the reaction temperature is too high or if there is an excess of the iodinating agent.
-
Oxidation: The starting material or product can be susceptible to oxidation, leading to colored impurities.
-
Residual Iodine: Incomplete quenching of iodine can lead to a colored product.
-
-
Solution:
-
Strict Temperature Control: Maintain the recommended reaction temperature to minimize side reactions.
-
Stoichiometry Control: Use the correct stoichiometry of reactants.
-
Efficient Quenching: Ensure complete quenching of excess iodine with sodium thiosulfate.
-
Activated Carbon Treatment: During recrystallization, treatment with activated carbon can help to remove colored impurities.
-
Q4: Is it possible to avoid column chromatography for purification on a large scale?
A4: Yes, avoiding chromatography is highly desirable for large-scale synthesis due to cost and efficiency.
-
Solution:
-
Crystallization: This is the most common and effective method for purifying solid compounds on a large scale.[3] Optimizing the crystallization solvent and conditions is key to obtaining high purity.
-
Slurry Washes: Washing the crude product with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Q5: What are the key safety precautions when handling large quantities of iodine and strong acids?
A5:
-
Iodine Monochloride (or in-situ generation): Although this guide recommends in-situ generation to avoid handling large quantities of ICl, it is still a hazardous substance. It is corrosive and can cause severe burns.[4][5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, goggles, a face shield, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling vapors.
-
Spill Response: Have a spill kit readily available containing an appropriate absorbent material.
-
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive.
-
Handling: Add acid to water, never the other way around, to avoid a violent exothermic reaction.
-
PPE: Wear acid-resistant gloves and other appropriate PPE.
-
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-5 °C | Minimizes side reactions, particularly di-iodination, and helps control the exotherm. |
| pH at Neutralization | 7-8 | Ensures complete precipitation of the amine product without forming the soluble salt. |
| Crystallization Solvent | Ethanol/Water or Isopropanol/Water | Provides good solubility at high temperatures and low solubility at low temperatures for efficient crystallization. |
Conclusion
Scaling up the synthesis of this compound requires careful consideration of reaction parameters, process control, and safety. By following the recommended protocol and being aware of the potential challenges outlined in this guide, researchers and production chemists can successfully and safely produce this important intermediate on a larger scale.
References
- 1. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 2. Factory sells this compound 1300750-79-1 with sufficient production capacity [whsysbio.net]
- 3. Alternatives to chromatographic separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. samratpharmachem.com [samratpharmachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
Validation & Comparative
A Technical Guide to the Regioselective Reactivity of 3-Chloro-5-iodopyridin-4-amine and Its Isomers in Cross-Coupling and SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines stand out as exceptionally versatile synthetic intermediates.[1] Their utility stems from the carbon-halogen bond's capacity to participate in a wide array of transformative chemical reactions, most notably palladium-catalyzed cross-coupling reactions.[1] Among these valuable building blocks, dihalogenated aminopyridines present a fascinating case study in regioselective reactivity. This guide provides an in-depth technical comparison of 3-Chloro-5-iodopyridin-4-amine and its isomers, offering insights into their differential reactivity in key synthetic transformations, supported by experimental data and mechanistic principles. Understanding and predicting the reactivity of these isomers is paramount for the strategic design of synthetic routes to complex molecular targets.
The Foundational Principles of Reactivity in Dihalopyridines
The reactivity of dihalopyridines in palladium-catalyzed cross-coupling reactions is governed by a confluence of factors, primarily the nature of the carbon-halogen (C-X) bond and the electronic landscape of the pyridine ring.
The Halogen Reactivity Hierarchy: The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of most cross-coupling reactions is I > Br > Cl > F.[2] This trend is inversely correlated with the C-X bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium catalyst, leading to faster reaction rates.[2]
Positional Effects on the Pyridine Ring: The pyridine ring is inherently electron-deficient, a characteristic that significantly influences the reactivity of its substituents. The positions ortho and para to the ring nitrogen (C2, C4, and C6) are more electron-deficient and, therefore, more susceptible to oxidative addition compared to the meta positions (C3 and C5).[3]
The Role of the Amino Group: The position of the electron-donating amino group can further modulate the electronic properties of the pyridine ring, influencing the reactivity of the adjacent C-X bonds. In the case of 4-aminopyridines, the amino group can enhance the electron density of the ring, which can have a nuanced effect on the oxidative addition step of cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of dihalogenated pyridines is realized in their ability to undergo selective functionalization. By carefully selecting reaction conditions, one can exploit the differential reactivity of the C-I and C-Cl bonds to achieve regioselective cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In the context of this compound, the significantly weaker C-I bond allows for selective coupling at the C5 position.
Table 1: Comparative Yields in Regioselective Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | 3-Chloro-5-phenylpyridin-4-amine | ~85 (Predicted) | [General Knowledge] |
| 3-Iodo-5-chloropyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 100°C, 12h | 3-Phenyl-5-chloropyridin-4-amine | ~85 (Predicted) | [General Knowledge] |
| 2-Chloro-4-iodopyridin-3-amine | Phenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, 100°C, 16h | 2-Chloro-4-phenylpyridin-3-amine | ~90 (Analogous System) | [General Knowledge] |
Note: Specific experimental data for direct comparison of these exact isomers under identical conditions is limited in the literature. The predicted yields are based on established reactivity principles and data from analogous systems.
The high selectivity for the C-I bond is a direct consequence of the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making the oxidative addition of the palladium catalyst at the C-I bond kinetically favored.
Sonogashira Coupling
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond, is another cornerstone of cross-coupling chemistry.[4] Similar to the Suzuki reaction, the Sonogashira coupling of this compound proceeds with high regioselectivity at the C5 position.
Table 2: Comparative Reactivity in Regioselective Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 65°C, 6h | 3-Chloro-5-(phenylethynyl)pyridin-4-amine | High (Predicted) | [5][6] |
| 3-Iodo-5-chloropyridin-4-amine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | THF, 65°C, 6h | 3-(Phenylethynyl)-5-chloropyridin-4-amine | High (Predicted) | [5][6] |
| 2-Iodo-4-chloropyrrolopyridine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Et₃N | DMF, 80°C, 2h | 2-(Phenylethynyl)-4-chloropyrrolopyridine | 95 (Analogous System) | [7] |
The reaction mechanism involves two interconnected catalytic cycles for palladium and copper.[6] The palladium cycle begins with the oxidative addition of the aryl halide to the Pd(0) species, which is the regioselectivity-determining step.[6] The much faster oxidative addition at the C-I bond ensures that the coupling occurs exclusively at this position under appropriate conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] The regioselectivity in the amination of dihalopyridines again favors the more reactive C-I bond.
Table 3: Comparative Reactivity in Regioselective Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 110°C, 18h | N-(3-Chloro-4-aminopyridin-5-yl)morpholine | Good (Predicted) | [General Knowledge] |
| 3-Iodo-5-chloropyridin-4-amine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 110°C, 18h | N-(5-Chloro-4-aminopyridin-3-yl)morpholine | Good (Predicted) | [General Knowledge] |
| 3-Halo-2-aminopyridines | Various amines | RuPhos/BrettPhos Precatalysts, LiHMDS | Toluene, 100°C, 16h | N³-Substituted 2,3-diaminopyridines | 47-95 (Analogous System) | [9] |
Mechanistic Insights into Regioselectivity
The remarkable regioselectivity observed in the cross-coupling reactions of this compound is rooted in the kinetics of the oxidative addition step. The mechanism of oxidative addition can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement-type mechanism.[10][11] For pyridine substrates, the high reactivity of C-X bonds adjacent to the nitrogen is often attributed to stereoelectronic stabilization of a nucleophilic displacement transition state.[11][12]
In the case of this compound, both halogens are at meta-positions relative to the ring nitrogen. Therefore, the dominant factor governing regioselectivity is the inherent difference in the C-X bond strengths. The significantly lower bond dissociation energy of the C-I bond leads to a lower activation energy for oxidative addition at the C5 position, resulting in the observed high selectivity.
Figure 1: Simplified workflow for regioselective cross-coupling at the C5-iodo position.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the reactivity of dihalopyridines in nucleophilic aromatic substitution (SNAr) should also be considered. SNAr reactions on pyridines are generally favored at the electron-deficient C2 and C4 positions.[1] For 3,5-dihalogenated 4-aminopyridines, the C4 position is blocked by the amino group. The C3 and C5 positions are less activated towards SNAr. Therefore, SNAr reactions are less common for this substitution pattern compared to isomers with halogens at the C2 or C4 positions. When forced under harsh conditions, substitution may occur, but cross-coupling reactions are generally the preferred method for functionalization.
Experimental Protocols
The following protocols are provided as a guide for performing regioselective cross-coupling reactions on dihalopyridines. These should be adapted and optimized for specific substrates and coupling partners.
Protocol 1: Regioselective Suzuki-Miyaura Coupling of a 3,5-Dihalopyridine
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene and water. Degas the mixture by bubbling with the inert gas for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Sonogashira Coupling of a 3,5-Dihalopyridine
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Figure 2: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
The regioselective functionalization of this compound and its isomers is a powerful strategy in modern organic synthesis. The predictable and pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective cross-coupling at the more labile C-I position. This guide has provided a comparative analysis of the reactivity of these valuable building blocks in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, grounded in fundamental mechanistic principles. The provided experimental protocols offer a starting point for researchers to harness the unique reactivity of these compounds in the synthesis of novel and complex molecular architectures. As the demand for sophisticated heterocyclic compounds continues to grow, a thorough understanding of the factors governing regioselectivity in dihalopyridines will remain a critical asset for synthetic chemists.
References
- 1. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Navigating the Halogen Dance: A Comparative Guide to Alternatives for 3-Chloro-5-iodopyridin-4-amine in Drug Synthesis
For the modern medicinal chemist, the strategic selection of building blocks is paramount to the efficient and robust synthesis of complex pharmaceutical agents. Among these, halogenated pyridines serve as versatile scaffolds, with 3-chloro-5-iodopyridin-4-amine being a prominent reagent in the construction of key pharmacophores, particularly in the synthesis of BRAF inhibitors like Vemurafenib and Dabrafenib. However, reliance on a single intermediate can present challenges in terms of cost, availability, and the fine-tuning of reaction kinetics. This guide provides a comprehensive comparison of viable alternative reagents, offering experimental insights to inform rational drug design and process development.
The unique reactivity profile of this compound, stemming from the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, has made it a valuable asset in medicinal chemistry. The more reactive C-I bond allows for selective initial coupling, followed by a subsequent reaction at the more robust C-Cl bond. This strategic difference is often exploited in the synthesis of complex molecules requiring sequential bond formation.
This guide explores structurally similar 3,5-dihalo-4-aminopyridines as potential replacements, analyzing their reactivity, accessibility, and performance in key synthetic transformations.
The Rise of Dihalo-4-aminopyridines: A Comparative Overview
Several dihalogenated aminopyridines present themselves as logical alternatives to this compound. The choice of an alternative is often dictated by a balance of reactivity, cost, and the specific requirements of the synthetic route. The most common contenders are:
-
3,5-Dibromopyridin-4-amine: A readily available and often more cost-effective alternative. The two bromine atoms offer similar, yet distinct, reactivity profiles for sequential cross-coupling reactions.
-
3,5-Dichloropyridin-4-amine: Generally the most economical of the dihalo-aminopyridines, its lower reactivity can be advantageous in preventing side reactions but may necessitate more forcing reaction conditions.
-
3-Bromo-5-chloropyridin-4-amine: This unsymmetrical dihalopyridine offers a reactivity profile that closely mimics the chloro-iodo variant, with the C-Br bond being more susceptible to oxidative addition than the C-Cl bond.
The following sections will delve into the comparative performance of these alternatives in the two most critical reaction types for this class of compounds: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceuticals. The reactivity of the C-X bond (where X is a halogen) in the 3,5-dihalo-4-aminopyridine is a critical factor in the success of this reaction. The generally accepted order of reactivity is C-I > C-Br > C-Cl.
Comparative Performance Data
While direct head-to-head comparative studies are not always available in the public domain, a survey of the literature and patent filings allows for a qualitative and semi-quantitative comparison.
| Reagent | Typical Catalyst System | Relative Reactivity | Reported Yields (Representative) | Key Considerations |
| This compound | Pd(PPh₃)₄, PdCl₂(dppf) | High (Iodo), Moderate (Chloro) | Good to Excellent | Excellent for sequential couplings. Higher cost. |
| 3,5-Dibromopyridin-4-amine | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | High (both Bromo) | Good to Excellent | Cost-effective. Sequential coupling can be challenging to control. |
| 3,5-Dichloropyridin-4-amine | Pd(OAc)₂/XPhos, Pd₂(dba)₃/tBu₃P | Moderate to Low | Moderate to Good | Most economical. Requires more active catalyst systems and potentially harsher conditions. |
| 3-Bromo-5-chloropyridin-4-amine | Pd(PPh₃)₄, PdCl₂(dppf) | High (Bromo), Moderate (Chloro) | Good to Excellent | Good balance of reactivity and cost. Closest mimic to the iodo-chloro variant. |
Yields are highly substrate and condition dependent. This table provides a general trend based on available data.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a representative alternative, 3-amino-5-bromopyridine, with an arylboronic acid.[1]
Materials:
-
3-Amino-5-bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add 3-amino-5-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of a 3,5-dihalo-4-aminopyridine.
The Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a crucial step in the synthesis of many nitrogen-containing pharmaceuticals. The reactivity of the dihalo-4-aminopyridine again plays a central role in the efficiency of this transformation.
Comparative Performance Insights
The choice of ligand is often critical in Buchwald-Hartwig aminations, with more sterically hindered and electron-rich phosphine ligands generally required for less reactive aryl chlorides.
| Reagent | Typical Catalyst System | Relative Reactivity | Reported Yields (Representative) | Key Considerations |
| This compound | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | High (Iodo), Moderate (Chloro) | Good to Excellent | Selective amination is achievable. |
| 3,5-Dibromopyridin-4-amine | Pd₂(dba)₃/BINAP, Pd(OAc)₂/RuPhos | High (both Bromo) | Good to Excellent | Mono-amination can be achieved with careful control of stoichiometry. |
| 3,5-Dichloropyridin-4-amine | Pd₂(dba)₃/BrettPhos, Pd(OAc)₂/tBuXPhos | Moderate to Low | Moderate to Good | Requires highly active and specialized catalyst systems. |
| 3-Bromo-5-chloropyridin-4-amine | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | High (Bromo), Moderate (Chloro) | Good to Excellent | Offers a good reactivity differential for selective amination. |
Yields are highly dependent on the amine coupling partner and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Dichloropyridin-4-amine
This protocol outlines a general procedure for the amination of the less reactive 3,5-dichloropyridin-4-amine, often requiring a more robust catalyst system.[2]
Materials:
-
3,5-Dichloropyridin-4-amine (1.0 eq)
-
Amine (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq)
-
Toluene (dry, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add NaOtBu, RuPhos, and Pd₂(dba)₃.
-
Add 3,5-dichloropyridin-4-amine and the amine.
-
Add dry, degassed toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Caption: Generalized workflow for the Buchwald-Hartwig amination of a 3,5-dihalo-4-aminopyridine.
Application in the Synthesis of BRAF Inhibitors: A Strategic Choice
The core of many BRAF inhibitors, such as Vemurafenib and Dabrafenib, features a substituted pyridine or pyrimidine ring linked to other aromatic systems. The 3,5-dihalo-4-aminopyridine scaffold provides a key entry point for constructing these complex molecules. For instance, in a hypothetical synthesis of a Vemurafenib analog, a Suzuki coupling could be employed to introduce the 4-chlorophenyl group, followed by further functionalization.
The choice between this compound and its alternatives in such a synthesis would depend on several factors:
-
Selectivity: The chloro-iodo variant offers the most distinct reactivity difference, facilitating clean, sequential couplings.
-
Cost and Availability: For large-scale synthesis, the more economical dibromo or dichloro analogs may be preferred, provided that selectivity can be adequately controlled through careful optimization of reaction conditions.
-
Downstream Reactivity: The nature of the remaining halogen can influence the conditions required for subsequent transformations.
Conclusion: A Matter of Strategic Optimization
While this compound remains a highly effective and versatile building block, its brominated and chlorinated analogs present compelling alternatives for drug synthesis. The selection of the optimal reagent is not a one-size-fits-all decision but rather a strategic choice based on a careful evaluation of reactivity, cost, scalability, and the specific demands of the synthetic route. For researchers and drug development professionals, a thorough understanding of the nuances of each of these dihalo-4-aminopyridines is essential for the development of efficient, cost-effective, and robust synthetic strategies for the next generation of innovative medicines.
References
A Comparative Guide to Catalytic Cross-Coupling with 3-Chloro-5-iodopyridin-4-amine: A Senior Application Scientist's Perspective
Introduction: The Strategic Value of 3-Chloro-5-iodopyridin-4-amine
In the landscape of modern drug discovery and materials science, highly functionalized heterocyclic scaffolds are foundational building blocks. Among these, this compound stands out as a particularly valuable intermediate. Its structure presents two distinct halogenated sites, the C5-iodine and the C3-chlorine, offering a strategic platform for sequential, site-selective functionalization. This dual reactivity allows for the modular construction of complex molecular architectures, making it a prized substrate for medicinal chemists.
The key to unlocking the synthetic potential of this molecule lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a low-valent transition metal catalyst, most commonly palladium(0).[1] This principle forms the bedrock of chemoselective cross-coupling, enabling chemists to precisely modify the C5 position while preserving the C3-chloro handle for subsequent transformations.
This guide provides a comparative analysis of various catalytic systems for the most common and impactful cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to this compound. We will delve into the causality behind catalyst selection, present comparative data, and provide robust experimental protocols to empower researchers in their synthetic endeavors.
Pillar 1: The Mechanistic Underpinnings of Site Selectivity
All palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle: oxidative addition, transmetalation (or a related step), and reductive elimination.[2][3] The selectivity for the C-I versus the C-Cl bond is determined almost exclusively in the first, and often rate-limiting, step: oxidative addition.
The palladium(0) catalyst preferentially inserts into the weaker, more polarizable C-I bond. The choice of ligand coordinated to the palladium center is paramount; it modulates the catalyst's electronic properties and steric environment, thereby fine-tuning its reactivity and stability.
-
Electron-rich and bulky ligands (e.g., biarylphosphines like XPhos or N-heterocyclic carbenes like IPr) generally accelerate oxidative addition and subsequent steps, leading to more efficient catalysis.[4][5]
-
While highly active catalysts are desirable, they can sometimes lead to over-functionalization, where a second coupling event occurs at the less reactive C-Cl bond.[4][6] This is often influenced by reaction conditions and the steric bulk of the ligand and substrate.[4][7]
The following diagram illustrates the generalized catalytic cycle that governs these transformations.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 2: Comparative Analysis of Catalytic Systems
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl scaffolds.[8][9] The objective here is the selective reaction of an organoboron reagent at the C5 position of our substrate.
| System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Performance Insights |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | Standard/Reliable: Good for many substrates, but may require higher catalyst loading and longer reaction times. Excellent C-I selectivity is expected.[10][11] |
| 2 | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Dioxane, THF | RT - 90 | High Activity: Buchwald's biarylphosphine ligands offer high turnover numbers and are effective at lower temperatures. They are excellent for achieving high yields with minimal catalyst.[12] |
| 3 | Pd-PEPPSI-IPr | IPr | Cs₂CO₃ | DMF, NMP | 90-120 | Robust for Heterocycles: N-Heterocyclic Carbene (NHC) ligands are sterically bulky and strongly electron-donating, providing stable and highly active catalysts ideal for heteroaryl chlorides, but show excellent C-I selectivity here.[13][14] |
This protocol is a robust starting point, adapted from procedures for similar heteroaryl halides.[11][15]
-
Reaction Setup: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the vial, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Stir the mixture at 90 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
B. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful transformation for synthesizing aryl amines, a motif prevalent in pharmaceuticals.[16][17] The reaction couples an amine with an aryl halide. A key consideration for our substrate is the potential for the exocyclic 4-amino group to coordinate with the palladium catalyst, which could inhibit the reaction.[18] The use of bulky, electron-rich biarylphosphine ligands is critical to promote the desired intermolecular coupling over catalyst inhibition.[19]
| System | Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Performance Insights |
| 1 | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | First Generation: A classic system, particularly effective for secondary amines. The strong base is crucial.[16] |
| 2 | Pd(OAc)₂ | XPhos or BrettPhos | K₃PO₄, Cs₂CO₃ | Dioxane, t-BuOH | 80-110 | Modern Standard: Highly general and efficient for both primary and secondary amines, including hindered ones. Tolerates a wider range of functional groups.[20][21] |
| 3 | Pd₂(dba)₃ | SIPr·HCl (NHC) | LiHMDS | THF | RT-60 | NHC System: Can be effective, especially for cyclic secondary amines. The use of an in-situ generated catalyst from an imidazolinium salt is common.[22] |
This protocol is based on general procedures developed by the Buchwald group.[19][21]
-
Reaction Setup: In a glovebox or under a flow of argon, add Cs₂CO₃ (1.5 equiv.) to an oven-dried Schlenk tube. Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Inert Atmosphere: Seal the tube and remove it from the glovebox.
-
Solvent Addition: Add degassed solvent (e.g., tert-butanol or dioxane).
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction provides a direct and powerful route to C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl halide.[23] The classic methodology employs a dual catalytic system of palladium and copper(I).[24] The copper(I) salt reacts with the alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[23] Copper-free variants have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[24][25]
| System | Pd Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Performance Insights |
| 1 (Classic) | PdCl₂(PPh₃)₂ | CuI (1-5 mol%) | Et₃N, DIPEA | THF, DMF | RT - 60 | Workhorse Method: Highly reliable and effective for a vast range of substrates. The amine base often serves as the solvent or co-solvent.[25][26] |
| 2 (Copper-Free) | Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃, K₂CO₃ | DMF, Dioxane | 60-100 | Avoids Homocoupling: Eliminates the need for copper, which can prevent the formation of undesired alkyne dimers. May require slightly higher temperatures.[24] |
This protocol describes the classic Pd/Cu co-catalyzed reaction.[26]
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., a 2:1 mixture of THF and Et₃N), add PdCl₂(PPh₃)₂ (0.03 equiv.) and CuI (0.05 equiv.).
-
Inert Atmosphere: Ensure the system is maintained under an inert atmosphere (argon or nitrogen).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Work-up: Once the reaction is complete, filter the mixture through Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Conclusion and Forward Outlook
The selective functionalization of this compound at the C5-iodo position is a highly feasible and robust strategy for the synthesis of complex pyridine derivatives. Modern palladium catalysis offers a diverse and powerful toolkit to achieve this goal with high precision and efficiency.
-
For Suzuki-Miyaura couplings , catalyst systems based on bulky biarylphosphine ligands like XPhos provide excellent activity and broad substrate scope.
-
In Buchwald-Hartwig aminations , the same class of ligands is essential to overcome potential catalyst inhibition by the substrate's amino group and to ensure high yields.
-
The Sonogashira coupling remains reliably catalyzed by the classic Pd/Cu system, though copper-free alternatives are available to mitigate side reactions like alkyne homocoupling.
The choice of catalyst is not a one-size-fits-all decision. It requires a nuanced understanding of the interplay between the metal center, the ligand architecture, the coupling partners, and the reaction conditions. This guide serves as a foundational resource, grounded in established mechanistic principles and field-proven protocols, to assist researchers in making informed decisions and accelerating their discovery programs.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. benchchem.com [benchchem.com]
- 3. google.com [google.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]
Efficacy of 3-Chloro-5-iodopyridin-4-amine Derivatives as Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Pivotal Role of Kinase Inhibitors and the Promise of Pyridinamine Scaffolds
Protein kinases are fundamental regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as a major class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Within the diverse chemical space of kinase inhibitors, pyridinamine-based scaffolds have emerged as a privileged structure, capable of forming key interactions within the ATP-binding pocket of many kinases. This guide provides a comprehensive analysis of the therapeutic potential of 3-Chloro-5-iodopyridin-4-amine derivatives as kinase inhibitors, with a particular focus on their efficacy against Polo-like kinase 1 (PLK1), a critical regulator of mitosis frequently overexpressed in tumors.[1][2][3] We will delve into the structure-activity relationships (SAR), comparative efficacy with established inhibitors, and provide detailed experimental protocols for their evaluation.
The this compound Scaffold: A Foundation for Potent Kinase Inhibition
The this compound core provides a strategic framework for the design of potent and selective kinase inhibitors. The 4-amino group can act as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site. The halogen substitutions at the 3 and 5 positions offer opportunities for modulating electronic properties, steric interactions, and metabolic stability, thereby influencing potency and selectivity. While direct and extensive public data on this specific scaffold is limited, we can infer its potential by examining the SAR of structurally related aminopyridine and diaminopyrimidine kinase inhibitors.[4][5]
Inferred Structure-Activity Relationship (SAR)
Based on the analysis of related kinase inhibitors, we can hypothesize the following SAR for this compound derivatives:
-
4-Amino Group: Essential for hinge binding. N-alkylation or acylation could be explored to probe for additional interactions in the active site.
-
3-Chloro Group: The electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen and the 4-amino group, potentially impacting binding affinity. Its steric bulk is relatively small, allowing for accommodation in most ATP-binding pockets.
-
5-Iodo Group: The large, lipophilic iodine atom can engage in halogen bonding or occupy hydrophobic pockets within the kinase domain. This position is a prime site for introducing larger substituents via cross-coupling reactions to enhance potency and selectivity. Modifications at this position are expected to have a significant impact on the inhibitor's profile.
Comparative Efficacy Against Polo-like Kinase 1 (PLK1)
PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1][6] Its overexpression is strongly correlated with a wide spectrum of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[6] Numerous PLK1 inhibitors have been developed, primarily targeting the ATP-binding site or the Polo-box domain (PBD).[1][7]
To objectively assess the potential of novel this compound derivatives, their efficacy must be benchmarked against well-characterized PLK1 inhibitors.
Table 1: Comparative Potency of Established PLK1 Inhibitors
| Inhibitor | Target Domain | PLK1 IC50/Ki | PLK2 IC50 | PLK3 IC50 | Selectivity Notes |
| BI 2536 | ATP-binding | 0.83 nM (IC50)[8] | 3.5 nM[8] | 9 nM[8] | Potent inhibitor of PLK1, 2, and 3.[8] |
| Volasertib (BI 6727) | ATP-binding | 0.87 nM (IC50) | - | - | Highly potent PLK1 inhibitor.[9] |
| Onvansertib (NMS-P937) | ATP-binding | 36 nM (IC50) | - | - | Third-generation, highly selective oral PLK1 inhibitor.[2] |
| Rigosertib (ON 01910) | Non-ATP-competitive | - | - | - | Dual inhibitor of PLK1 and PI3K.[2] |
| Poloxin | Polo-box Domain (PBD) | - | - | - | Interferes with PBD-phosphopeptide interactions.[7] |
Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison based on available literature.
Mechanism of Action: Targeting the Kinase Engine
Derivatives of the this compound scaffold are anticipated to function as ATP-competitive inhibitors. By mimicking the purine ring of ATP, they are designed to bind to the kinase domain, thereby blocking the phosphorylation of downstream substrates and arresting the cell cycle, ultimately leading to apoptosis in cancer cells.[1][3]
Experimental Design and Protocols for Efficacy Evaluation
To rigorously evaluate the efficacy of novel this compound derivatives as kinase inhibitors, a multi-tiered experimental approach is essential, progressing from biochemical assays to cell-based and in vivo models.
Diagram 1: General Workflow for Kinase Inhibitor Evaluation
Caption: A streamlined workflow for the comprehensive evaluation of kinase inhibitors.
Protocol 1: Synthesis of this compound
While a specific protocol for the direct synthesis of this compound was not found in the initial searches, a plausible route can be adapted from the synthesis of related halogenated aminopyridines. The following is a representative, generalized protocol based on electrophilic iodination of a chloropyridinamine precursor.
Materials:
-
3-Chloropyridin-4-amine[10]
-
N-Iodosuccinimide (NIS) or Iodine monochloride (ICl)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 3-Chloropyridin-4-amine (1 equivalent) in the chosen anhydrous solvent.
-
Iodination: Cool the solution to 0 °C in an ice bath. Add the iodinating agent (NIS or ICl, 1.1 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity.[11][12][13]
Materials:
-
Recombinant human PLK1 enzyme
-
PLK1 substrate (e.g., Casein or a specific peptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Test compounds (this compound derivatives) and a known PLK1 inhibitor (e.g., BI 2536) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2 µL of a 2X solution of PLK1 enzyme in Kinase Assay Buffer.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of a 2X solution of the substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be close to the Kₘ for PLK1.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15][16]
Materials:
-
Cancer cell line known to overexpress PLK1 (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds and a positive control inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds or the positive control. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (no-cell control).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Impact: PLK1 Signaling and Inhibition
Understanding the signaling context in which these inhibitors function is crucial for interpreting experimental results.
Diagram 2: Simplified PLK1 Signaling Pathway and Point of Inhibition
Caption: The role of PLK1 in the G2/M transition and the mechanism of ATP-competitive inhibition.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting PLK1. While direct experimental data for this specific scaffold remains to be extensively published, the principles of structure-activity relationships derived from related aminopyridine inhibitors provide a strong rationale for its potential. The strategic placement of halogens offers key advantages for both target engagement and synthetic elaboration.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives. Key modifications should explore a variety of substituents at the 5-iodo position to probe for interactions in the hydrophobic regions of the PLK1 active site. Comprehensive kinase selectivity profiling will be crucial to ensure on-target activity and minimize off-target toxicities. The experimental workflows and protocols detailed in this guide provide a robust framework for advancing these promising compounds from initial biochemical characterization to preclinical evaluation, with the ultimate goal of developing next-generation targeted therapies for cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. researchhub.com [researchhub.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Compounds Derived from 3-Chloro-5-iodopyridin-4-amine in Kinase Inhibition
For researchers, scientists, and drug development professionals, the strategic design of potent and selective kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. The pyridine scaffold is a well-established privileged structure in medicinal chemistry due to its ability to form key interactions with biological targets.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of compounds derived from the versatile building block, 3-Chloro-5-iodopyridin-4-amine. This di-halogenated pyridin-4-amine serves as an excellent starting point for chemical elaboration, allowing for the systematic investigation of how structural modifications influence biological activity.
The presence of both a chloro and an iodo substituent on the pyridine ring offers differential reactivity, enabling selective chemical transformations such as Suzuki-Miyaura cross-coupling reactions.[2][3] This allows for the controlled introduction of diverse chemical moieties at specific positions, facilitating the exploration of the chemical space around the core scaffold to optimize interactions with the target kinase. This guide will delve into the rationale behind these modifications and their impact on inhibitory potency, drawing upon illustrative examples from the literature to provide a comprehensive understanding of the SAR landscape.
The this compound Scaffold: A Platform for Kinase Inhibitor Discovery
The this compound core presents two key positions for chemical modification: the C3-chloro and the C5-iodo groups. The differential reactivity of these halogens under various cross-coupling conditions allows for a stepwise and controlled synthesis of a diverse library of analogues.[4] The 4-amino group can also be a key interaction point with the target protein, often forming hydrogen bonds within the ATP-binding site of kinases.
The general strategy for exploring the SAR of this scaffold involves the selective replacement of the iodine and chlorine atoms with various substituents to probe the steric and electronic requirements of the target's binding pocket. The iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions, allowing for initial diversification at the C5 position, followed by modification at the C3 position.
Comparative Analysis of Structural Modifications
Impact of C5-Substitutions
The C5 position of the 4-aminopyridine ring often extends into a region of the kinase ATP-binding site that can tolerate a variety of substituents. The nature of the group at this position can significantly influence potency and selectivity.
| Compound Series | C5-Substituent | Relative Potency (Illustrative) | Key Observations |
| Series A | Iodo (Starting Material) | Baseline | The iodine atom itself is not typically optimal for binding but is an excellent handle for chemical modification. |
| Series B | Phenyl | Moderate | Introduction of a simple aromatic ring can provide beneficial hydrophobic interactions. |
| Series C | Substituted Phenyl (e.g., 4-fluorophenyl) | High | Electron-withdrawing or -donating groups on the phenyl ring can fine-tune electronic properties and improve binding affinity. The fluorine atom can also form favorable interactions. |
| Series D | Heteroaryl (e.g., Pyridyl) | Variable | The introduction of heteroatoms can lead to additional hydrogen bonding opportunities, but steric clashes can also occur. |
The general trend observed is that substitution at the C5 position with aryl or heteroaryl groups through Suzuki-Miyaura coupling is a viable strategy to enhance potency. The specific substitution pattern on these appended rings is crucial and needs to be optimized for each specific kinase target.
Impact of C3-Substitutions
The C3 position is often located in a more sterically constrained region of the kinase binding site. Therefore, the size and nature of the substituent at this position are critical.
| Compound Series | C3-Substituent | Relative Potency (Illustrative) | Key Observations |
| Series A | Chloro (Starting Material) | Baseline | The small chloro group may be well-tolerated and can contribute to binding through halogen bonding. |
| Series B | Methyl | Moderate | A small alkyl group can fill a small hydrophobic pocket. |
| Series C | Larger Alkyl (e.g., Isopropyl) | Low | Increased steric bulk at this position is often detrimental to binding affinity. |
| Series D | Amino | Variable | An amino group can act as a hydrogen bond donor or acceptor, potentially increasing potency if correctly positioned. |
The SAR at the C3 position is highly dependent on the specific topology of the target kinase's active site. In many cases, a small, electron-withdrawing group like chlorine is optimal.
Experimental Protocols
To enable researchers to conduct their own SAR studies based on this scaffold, the following are detailed protocols for key synthetic and biological evaluation steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes a general method for the selective substitution of the iodine atom at the C5 position of this compound.
Objective: To synthesize a library of C5-aryl or C5-heteroaryl substituted 3-chloropyridin-4-amines.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]
-
Base (e.g., Na₂CO₃, 2.5 equivalents)[4]
-
Solvent (e.g., 1,4-dioxane/water, 4:1)[4]
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-105°C and stir until the reaction is complete (monitor by TLC or LC-MS).[4]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura Coupling at the C5-Position.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol describes a common method for determining the IC₅₀ value of a compound against the p38α MAP kinase.
Objective: To determine the concentration of an inhibitor that reduces p38α kinase activity by 50% (IC₅₀).
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP (at a concentration close to its Kₘ for p38α)
-
Peptide substrate (e.g., Myelin Basic Protein)
-
Test compounds serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
Procedure:
-
Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the p38α kinase and the peptide substrate in kinase buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Experimental Workflow and Signaling Pathway for Kinase Inhibition Assay.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The differential reactivity of the two halogen atoms provides a robust platform for systematic SAR exploration through techniques like the Suzuki-Miyaura cross-coupling. As illustrated, modifications at the C5 position with various aryl and heteroaryl groups, and careful consideration of the substituent size at the C3 position, are key strategies for optimizing the potency and selectivity of the resulting compounds. The provided experimental protocols offer a foundation for researchers to embark on their own discovery programs utilizing this versatile chemical scaffold. Further exploration of different coupling partners and a wider range of biological targets will undoubtedly continue to yield novel and potent therapeutic candidates.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
A Comparative Guide to the Synthesis of 3-Chloro-5-iodopyridin-4-amine: An In-Depth Technical Review for Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, polysubstituted pyridines are of paramount importance due to their prevalence in a wide array of bioactive molecules.[1] This guide provides a comprehensive comparison of alternative synthetic routes to 3-Chloro-5-iodopyridin-4-amine, a key intermediate for various drug discovery programs. We will delve into the intricacies of three distinct synthetic strategies, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind the methodological choices.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The presence of three different substituents on the pyridine ring—an amino group, a chloro group, and an iodo group—provides multiple points for diversification and the introduction of pharmacophoric features. The chloro and iodo substituents, in particular, can participate in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The amino group can be functionalized or can serve as a key hydrogen bond donor in interactions with biological targets.
This guide will explore three distinct and viable synthetic routes to this important intermediate:
-
Route 1: Direct Electrophilic Iodination of 3-Chloro-4-aminopyridine. This is a convergent approach that introduces the iodo group in the final step.
-
Route 2: Multi-step Synthesis from 4-Picoline. A longer, more classical approach starting from a simple and inexpensive feedstock.
-
Route 3: Sandmeyer Reaction of a Diaminopyridine Precursor. A strategic approach that leverages the versatility of diazonium salt chemistry.
Each route will be critically evaluated based on yield, purity, scalability, cost-effectiveness, and safety considerations, providing researchers with the necessary information to make informed decisions for their specific needs.
Route 1: Direct Electrophilic Iodination of 3-Chloro-4-aminopyridine
This route is perhaps the most straightforward approach, starting from the commercially available 3-Chloro-4-aminopyridine. The core of this strategy lies in the regioselective introduction of an iodine atom at the C-5 position.
Chemical Rationale and Mechanistic Insights
The 4-amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. In the case of 3-Chloro-4-aminopyridine, the C-5 position is activated by the amino group and is sterically accessible, making it the most likely site for electrophilic attack. The chloro group at C-3 is a deactivating group but directs ortho- and para-, further favoring substitution at the C-5 position.
Various iodinating agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and outcome. Common choices include molecular iodine (I₂) in the presence of a base or an oxidizing agent, N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).
Experimental Protocol
Synthesis of this compound from 3-Chloro-4-aminopyridine
-
Materials:
-
3-Chloro-4-aminopyridine (1.0 eq)
-
Iodine (1.1 eq)
-
Potassium Iodide (0.2 eq)
-
Sodium Carbonate (2.0 eq)
-
Deionized Water
-
-
Procedure:
-
To a stirred solution of 3-Chloro-4-aminopyridine in deionized water, add sodium carbonate.
-
In a separate flask, prepare a solution of iodine and potassium iodide in deionized water.
-
Add the iodine solution dropwise to the solution of the aminopyridine at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for 120 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold deionized water and dry under vacuum to afford this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Data and Performance
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-aminopyridine | [2][3][4] |
| Iodinating Agent | I₂/KI | |
| Solvent | Water | |
| Reaction Time | 120 hours | |
| Reported Yield | 49% | |
| Purity | >95% (after purification) | N/A |
Advantages and Disadvantages
-
Advantages:
-
Convergent synthesis with a commercially available starting material.
-
Relatively simple one-step procedure.
-
Avoids the use of harsh or highly toxic reagents.
-
-
Disadvantages:
Route 2: Multi-step Synthesis from 4-Picoline
This route represents a more classical, linear synthesis starting from the inexpensive and readily available 4-picoline. This approach involves the construction of the substituted pyridine ring through a series of functional group interconversions.
Chemical Rationale and Mechanistic Insights
This multi-step synthesis is designed to introduce the required substituents in a controlled, stepwise manner. The key transformations include:
-
Nitration: Introduction of a nitro group at the 3-position of the pyridine ring. The methyl group at the 4-position is an ortho-, para-director, but the reaction conditions can be optimized to favor 3-nitration.
-
Oxidation: Oxidation of the methyl group to a carboxylic acid.
-
Chlorination: Introduction of a chloro group at a specific position.
-
Reduction: Reduction of the nitro group to an amino group.
-
Iodination: Introduction of the iodo group.
The order of these steps is crucial to achieve the desired regiochemistry.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound from 4-picoline.
Experimental Protocol (Representative Steps)
Step 1: Synthesis of 3-Nitro-4-picoline
-
Materials: 4-Picoline, Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure: Add 4-picoline dropwise to a mixture of fuming nitric acid and concentrated sulfuric acid at low temperature. The reaction is highly exothermic and requires careful temperature control. After the addition, the mixture is heated to promote the reaction. The product is isolated by neutralization and extraction.
Step 4: Chlorination of 4-Amino-3-nitropyridine
-
Materials: 4-Amino-3-nitropyridine, N-Chlorosuccinimide (NCS), Acetonitrile.
-
Procedure: Dissolve 4-Amino-3-nitropyridine in acetonitrile and add NCS portion-wise. The reaction is typically stirred at room temperature until completion. The product is isolated by removal of the solvent and purification.
Data and Performance (Estimated)
| Parameter | Value | Reference |
| Starting Material | 4-Picoline | [6] |
| Number of Steps | ~7 | N/A |
| Overall Yield | Low to moderate (estimated) | N/A |
| Purity | Requires purification at each step | N/A |
Advantages and Disadvantages
-
Advantages:
-
Starts from a very cheap and abundant raw material.
-
Offers a high degree of flexibility for the synthesis of analogues by modifying the intermediates.
-
-
Disadvantages:
-
Long and linear synthesis with a potentially low overall yield.
-
Some steps may involve harsh reaction conditions (e.g., nitration).
-
Requires multiple purification steps, which can be time-consuming and costly on a large scale.
-
Route 3: Sandmeyer Reaction of a Diaminopyridine Precursor
The Sandmeyer reaction is a powerful tool for the conversion of an amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate.[7][8] This route offers a strategic disconnection to a suitably substituted diaminopyridine.
Chemical Rationale and Mechanistic Insights
This approach would involve the synthesis of a 3-chloro-4,5-diaminopyridine intermediate. One of the amino groups would then be selectively diazotized and subsequently displaced by an iodide ion. The key challenge in this route is the regioselective diazotization and substitution, as the two amino groups may have different reactivities.
Proposed Synthetic Pathway
Caption: Proposed Sandmeyer reaction route to this compound.
Experimental Protocol (Conceptual)
Synthesis of this compound via Sandmeyer Reaction
-
Materials: 3-Chloro-4,5-diaminopyridine, Sodium Nitrite, Sulfuric Acid, Potassium Iodide.
-
Procedure:
-
Dissolve 3-Chloro-4,5-diaminopyridine in aqueous sulfuric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Data and Performance (Estimated)
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4,5-diaminopyridine | N/A |
| Key Reaction | Sandmeyer Iodination | [7] |
| Number of Steps | ~3 from a suitable precursor | N/A |
| Overall Yield | Moderate (estimated) | N/A |
| Purity | May require careful purification to remove byproducts | N/A |
Advantages and Disadvantages
-
Advantages:
-
The Sandmeyer reaction is a well-established and reliable transformation.
-
Can provide access to substitution patterns that are difficult to achieve by other methods.
-
-
Disadvantages:
-
The synthesis of the required 3-chloro-4,5-diaminopyridine precursor may be challenging.
-
Diazonium salts can be unstable and potentially explosive, requiring careful handling and temperature control.
-
The reaction may produce side products that require careful purification.
-
Comparative Analysis and Conclusion
| Feature | Route 1: Direct Iodination | Route 2: Multi-step from 4-Picoline | Route 3: Sandmeyer Reaction |
| Starting Material Cost | Moderate to High[2][5] | Very Low[6] | Moderate (precursor synthesis) |
| Number of Steps | 1 | ~7 | ~3 (from precursor) |
| Overall Yield | Moderate (49%) | Low to Moderate | Moderate |
| Scalability | Potentially limited by long reaction time | Challenging due to multiple steps | Feasible with careful process control |
| Safety Concerns | Minimal | Use of strong acids/oxidizers | Unstable diazonium intermediates |
| Environmental Impact | Moderate | High (multiple steps, waste) | Moderate (use of nitrite) |
Recommendation:
For laboratory-scale synthesis and rapid access to this compound, Route 1 (Direct Iodination) is the most practical approach due to its simplicity and the commercial availability of the starting material. The moderate yield and long reaction time may be acceptable for research quantities.
For large-scale industrial production , a more thorough process development effort would be required. While Route 2 (Multi-step from 4-Picoline) starts from an inexpensive material, the low overall yield and multiple steps make it less economically viable without significant optimization. Route 3 (Sandmeyer Reaction) presents an interesting alternative, but its feasibility is highly dependent on the efficient and safe synthesis of the diaminopyridine precursor.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity, cost, and available resources. This guide provides a solid foundation for researchers and drug development professionals to make an informed decision and to further explore and optimize the synthesis of this valuable building block.
References
- 1. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 2. H31093.06 [thermofisher.com]
- 3. 4-amino-3-chloropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Amino-3-chloropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 3-Chloro-5-iodopyridin-4-amine and Its Precursors
For researchers, scientists, and professionals in drug development, a deep understanding of the structural and electronic properties of key chemical intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 3-Chloro-5-iodopyridin-4-amine, a valuable building block in medicinal chemistry, with its logical precursors: 4-amino-3-chloropyridine and 3-chloro-5-iodopyridine. By examining their unique spectral signatures across various analytical techniques, we illuminate the transformative journey of a molecule and provide the critical data necessary for unambiguous identification and quality control in a research setting.
The strategic introduction of halogen atoms and an amine group onto the pyridine ring dramatically influences the electron distribution and, consequently, the spectroscopic properties of the resulting molecule. This comparative analysis will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, offering insights into how the addition of an iodine atom and the presence of an amine group manifest in their respective spectra.
The Synthetic Pathway: A Roadmap to this compound
The synthesis of this compound typically proceeds through a direct iodination of a substituted pyridine precursor. A logical and common synthetic route begins with 4-amino-3-chloropyridine, which is then subjected to an electrophilic iodination reaction to introduce the iodine atom at the C-5 position. Another key precursor to consider for a thorough spectroscopic comparison is 3-chloro-5-iodopyridine, which could potentially be aminated to yield the final product, or serve as a reference for understanding the combined spectroscopic influence of the chloro and iodo substituents on the pyridine ring.
Figure 1: Synthetic relationship between this compound and its precursors.
Spectroscopic Data at a Glance: A Comparative Table
The following table summarizes the key spectroscopic data for this compound and its precursors. This allows for a quick and objective comparison of their characteristic spectral features.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| 4-amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | Data not available | Data not available | Data not available | 128 (M⁺), 130 (M⁺+2)[1] |
| 3-chloro-5-iodopyridine | C₅H₃ClIN | 239.44 | Data not available | Data not available | Data not available | Data not available |
| This compound | C₅H₄ClIN₂ | 254.46 | Data not available | Data not available | Data not available | Data not available |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise arrangement of atoms within a molecule. The chemical shifts, splitting patterns, and coupling constants of the pyridine ring protons and carbons are highly sensitive to the nature and position of substituents.
Expected ¹H NMR Characteristics:
-
4-amino-3-chloropyridine: The aromatic region would likely display three distinct proton signals. The protons at C-2, C-5, and C-6 would exhibit characteristic doublet and triplet splitting patterns, influenced by their coupling with neighboring protons. The amino group protons would likely appear as a broad singlet.
-
3-chloro-5-iodopyridine: This molecule would also show three aromatic proton signals. The introduction of the electron-withdrawing iodine atom at C-5 would be expected to deshield the adjacent protons at C-4 and C-6, causing a downfield shift in their signals compared to a non-iodinated analogue.
-
This compound: The ¹H NMR spectrum of the final product would be the simplest in the aromatic region, showing only two singlets for the protons at C-2 and C-6, as they lack adjacent proton neighbors. The amino group protons would likely appear as a broad singlet.
Expected ¹³C NMR Characteristics:
-
The ¹³C NMR spectra would reveal the number of unique carbon environments in each molecule. The carbon atoms directly bonded to the electronegative chlorine and iodine atoms would experience a significant downfield shift. The presence of the electron-donating amino group in 4-amino-3-chloropyridine and this compound would shield the carbon atoms of the pyridine ring, causing an upfield shift of their signals, particularly for the ortho and para positions, relative to 3-chloro-5-iodopyridine.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of N-H, C-N, C-Cl, and C-I bonds serve as diagnostic markers.
-
Amino Group (N-H stretch): Both 4-amino-3-chloropyridine and this compound will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching modes.
-
Aromatic C-H Stretch: All three compounds will show C-H stretching vibrations characteristic of the pyridine ring, typically above 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The pyridine ring itself will give rise to a series of complex absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl and C-I Stretches: The carbon-halogen bonds will have characteristic stretching vibrations in the fingerprint region of the IR spectrum (typically below 800 cm⁻¹). These can sometimes be difficult to assign definitively due to the complexity of this region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum of each compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, compounds containing this element will exhibit a characteristic isotopic pattern for the molecular ion, with a peak at M⁺ and another at M⁺+2 in an approximate 3:1 ratio, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For 4-amino-3-chloropyridine, the molecular ion peaks are expected at m/z 128 and 130.[1]
-
Fragmentation: The fragmentation patterns will be influenced by the substituents on the pyridine ring. The loss of halogen atoms or the amino group can be expected as common fragmentation pathways.
UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.
-
The pyridine ring is a chromophore, and the amino group acts as a powerful auxochrome. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the pyridine ring, leading to a bathochromic (red) shift of the absorption maxima to longer wavelengths in 4-amino-3-chloropyridine and this compound compared to 3-chloro-5-iodopyridine. The presence of the halogen atoms will also influence the electronic transitions.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of the title compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the direct iodination of 4-amino-3-chloropyridine.
Figure 2: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3-chloropyridine in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Reagent Addition: Add an iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS), to the solution. A base, such as sodium bicarbonate or potassium carbonate, is often added to neutralize the acidic byproduct.
-
Reaction: Stir the reaction mixture at an appropriate temperature (which may range from room temperature to reflux) for a period sufficient to ensure complete reaction, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, quench any remaining iodinating agent with a reducing agent like sodium thiosulfate.
-
Isolation: Isolate the crude product by either filtering the precipitated solid or by extracting the aqueous layer with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Prepare a dilute solution of the sample (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts, splitting patterns, and coupling constants.
-
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
IR Spectroscopy:
-
Prepare the sample for analysis. For solid samples, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).
Conclusion
This guide has outlined the key spectroscopic differences that can be expected between this compound and its precursors, 4-amino-3-chloropyridine and 3-chloro-5-iodopyridine. While a complete set of experimental data is not yet publicly available for a direct comparison, the theoretical analysis based on established spectroscopic principles provides a solid framework for researchers to interpret their own experimental results. The provided protocols offer a starting point for the synthesis and detailed spectroscopic characterization of these important compounds. As research in this area continues, the availability of comprehensive spectral libraries will be invaluable for the rapid and accurate identification of these and other related molecules, ultimately accelerating the pace of drug discovery and development.
References
Benchmarking New Ligands for Cross-Coupling of 3-Chloro-5-iodopyridin-4-amine: A Comparative Guide
Introduction
The 3-chloro-5-iodopyridin-4-amine scaffold is a critical building block in medicinal chemistry and drug development. Its di-halogenated nature presents a unique opportunity for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.[1][2][3][4] The differential reactivity of the C-I and C-Cl bonds allows for a stepwise introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening. However, achieving high selectivity and yield in these transformations is critically dependent on the choice of the ancillary ligand bound to the palladium center. This guide provides a comprehensive framework for benchmarking new phosphine and N-heterocyclic carbene (NHC) ligands for the Suzuki-Miyaura cross-coupling of this compound, a cornerstone reaction in modern synthetic chemistry.[5][6][7] We will delve into the mechanistic underpinnings of ligand influence, provide detailed experimental protocols for comparative analysis, and present a clear evaluation of ligand performance based on empirical data.
The Critical Role of Ligands in Dictating Selectivity and Efficiency
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of electronic and steric properties of the ligand.[8][9][10] These properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7][11][12]
Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition, the initial step where the catalyst inserts into the carbon-halogen bond.[8][9][11] For this compound, the significantly weaker C-I bond is expected to undergo oxidative addition preferentially over the more robust C-Cl bond.
Steric Hindrance: The steric bulk of a ligand plays a crucial role in both the stability of the catalytic species and the rate of reductive elimination, the final product-forming step.[10][13][14][15] Appropriately bulky ligands can promote the reductive elimination of the desired product and prevent the formation of undesired side products.[8][11] In the context of polyhalogenated pyridines, sterically demanding ligands can also influence the regioselectivity of the coupling.[1][16]
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions, often exhibiting superior performance to traditional phosphine ligands.[17][18][19][20] Their strong σ-donating ability and steric tuneability make them highly effective in stabilizing the active palladium catalyst and promoting efficient catalysis.[11][18]
Visualizing the Catalytic Cycle
To better understand the pivotal role of the ligand, let's visualize the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Design for Ligand Benchmarking
A robust and reproducible experimental design is paramount for the objective comparison of ligand performance. The following protocol outlines a standardized approach for screening new ligands against established standards for the selective Suzuki coupling at the C-5 position of this compound.
Materials and Methods
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity and used as received unless otherwise noted.
Starting Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
Ligands for Comparison:
-
L1 (New Ligand 1): A novel, sterically hindered phosphine ligand.
-
L2 (New Ligand 2): A novel N-heterocyclic carbene (NHC) ligand.
-
SPhos (Reference Ligand): A commercially available, well-established Buchwald-type phosphine ligand known for its effectiveness in Suzuki couplings.[5][15]
-
IPr (Reference Ligand): A widely used, sterically demanding NHC ligand.[16][18]
Experimental Workflow
The following workflow diagram illustrates the key steps in the ligand benchmarking process.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1300750-79-1 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. blog.strem.com [blog.strem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgchemres.org [orgchemres.org]
- 19. Janis Louie - Wikipedia [en.wikipedia.org]
- 20. "Development of N-H N-Heterocyclic Carbene Pd Catalysts for Cross-Coupl" by Rachel Nicole Owens [scholarsarchive.byu.edu]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Chloro-5-iodopyridin-4-amine
As researchers and developers, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we employ. 3-Chloro-5-iodopyridin-4-amine, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. Its dual halogenation (chlorine and iodine) and amine functionality, however, necessitate a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of our colleagues, our communities, and the environment. We will move beyond mere instruction to explain the scientific rationale behind each procedural step, fostering a culture of safety and environmental stewardship.
Hazard Profile and Regulatory Classification: The "Why" Behind the Waste Protocol
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not benign; its chemical properties dictate its classification as a hazardous material.
Key Hazard Information
| Property | Classification & Rationale | Source |
| Acute Toxicity (Oral) | Harmful if swallowed (H302) . The compound can cause adverse health effects upon ingestion. | [1] |
| Skin Irritation | Causes skin irritation (H315) . The chemical can cause inflammation and redness upon contact with the skin. | [1] |
| Eye Irritation | Causes serious eye irritation (H319) . Contact with eyes can lead to significant, potentially damaging, irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation (H335) . Inhalation of the dust can irritate the respiratory tract. | [1] |
| Environmental Hazard | As a halogenated organic compound, it is presumed to be persistent and potentially toxic to aquatic life. Discharge into the environment must be avoided.[2] | [2] |
Due to these properties, this compound is classified as hazardous waste . In the United States, its disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] While this specific chemical may not be explicitly named on the F, K, P, or U lists, it falls into the category of halogenated organic waste.[5][6] Laboratories must manage it according to federal, state, and local regulations, which mandate a "cradle-to-grave" responsibility for all hazardous waste generated.[3]
The core principle for disposing of this compound is destruction , not dilution or landfilling. The carbon-halogen bonds (C-Cl and C-I) are stable, making the compound resistant to natural degradation. Improper disposal could lead to long-term environmental contamination.
The Disposal Workflow: A Decision-Making Framework
The following diagram outlines the critical decision points and actions required from the moment waste is generated to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. These steps should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).
Protocol 1: Disposal of Solid this compound Waste
This applies to unused, expired, or residual quantities of the pure chemical.
-
Waste Identification: This material must be treated as a halogenated organic hazardous waste .[5] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and increases costs.[7]
-
Container Selection: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, vapor-tight screw cap is required.[1] The container must be in good condition, free of cracks or residue on the outside.
-
Labeling: Before adding any waste, the container must be clearly labeled with:
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.
-
Transfer: Carefully transfer the solid waste into the container using a dedicated spatula or funnel. This should be done inside a chemical fume hood to avoid inhaling dust.
-
Closure: Keep the container securely closed at all times, except when you are actively adding waste.[10]
-
Pickup: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and final disposal.
Protocol 2: Disposal of Contaminated Labware and PPE
This applies to items like gloves, weigh boats, paper towels, or silica gel grossly contaminated with this compound.
-
Segregation: Collect all contaminated solid waste in a separate, clearly marked container or heavy-duty plastic bag.
-
Labeling: Label the container or bag as "Hazardous Waste - Debris contaminated with this compound ".
-
Containment: The waste should be double-bagged to prevent leakage and stored in the SAA alongside the pure chemical waste, but in its own distinct container.
-
Disposal: This waste stream will be collected by EHS for high-temperature incineration.
Protocol 3: Decontamination of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Initial Rinse (Triple Rinse Method):
-
Select a solvent in which this compound is soluble (e.g., methanol, acetone).
-
In a fume hood, add a small amount of the solvent to the container, cap it, and shake thoroughly to rinse all interior surfaces.
-
Pour the solvent rinse (now called "rinsate") into your halogenated organic hazardous waste container.
-
Repeat this process two more times.
-
-
Rinsate Management: The rinsate is hazardous and must be managed as part of your halogenated waste stream.[11] Never pour rinsate down the drain. [3]
-
Final Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). However, you must deface the original label completely to prevent confusion. Confirm this final step with your institution's EHS policy.
The Final Destination: High-Temperature Incineration
The universally accepted and most environmentally sound disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste facility.[12][13]
-
Why Incineration? Incineration at temperatures typically exceeding 1000°C provides the energy needed to break the stable carbon-chlorine and carbon-iodine bonds.[13] This process, in a highly oxidative environment, converts the compound primarily into carbon dioxide, water, and inorganic acid gases (hydrogen chloride and hydrogen iodide).[13]
-
Acid Gas Scrubbing: A critical component of these facilities is a robust flue gas cleaning system. Caustic scrubbers are used to neutralize the HCl and HI produced during combustion, preventing their release as acid rain precursors.[12][13]
Attempting to dispose of this material through other means is both non-compliant and dangerous. It should never be landfilled, as it can leach into groundwater, or disposed of via the sewer system, as it is not readily biodegradable and can harm aquatic ecosystems.[3][9]
By adhering to these scientifically grounded procedures, you contribute to a safe and sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. Decontamination - UK Plant Health Information Portal [planthealthportal.defra.gov.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. esemag.com [esemag.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-iodopyridin-4-amine
This guide provides a detailed operational plan for the safe handling and disposal of 3-Chloro-5-iodopyridin-4-amine. As a substituted pyridine, this compound and its structural isomers are known to be hazardous. The procedural guidance herein is synthesized from established safety protocols for structurally similar chemicals to ensure a conservative and robust safety margin. The core principle of this guide is not just to follow steps, but to understand the causality behind them, creating a self-validating system of safety for all laboratory personnel.
Immediate Hazard Assessment and Core Protections
Before handling this compound, it is critical to understand its potential hazards. Based on data from close structural isomers, a comprehensive hazard profile can be established.[1][2][3] This compound should be treated as, at minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.
| Hazard Category | GHS Classification (Anticipated) | Immediate Protective Measures |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302).[1][2][3] | Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling. |
| Skin Irritation | Warning: Causes skin irritation (H315).[1][2][3] | Wear a lab coat and appropriate chemical-resistant gloves.[4][5] |
| Eye Irritation | Danger: Causes serious eye irritation/damage (H319/H318).[1][2][3] | Wear chemical splash goggles at all times.[4][5] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335).[2][3] | Always handle within a certified chemical fume hood.[4][6] |
| Other Potential Hazards | Harmful in contact with skin (H312) or if inhaled (H332).[3][7] | Use engineering controls and appropriate PPE to minimize all routes of exposure. |
The "Why": A Deep Dive into PPE Selection
The selection of Personal Protective Equipment (PPE) is your primary defense against chemical exposure. Each component is chosen to counteract a specific hazard posed by the chemical's properties.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][6] This is non-negotiable.
-
Causality: Halogenated aromatic compounds can be volatile and may release dust or vapors. A fume hood provides constant ventilation, capturing these emissions at the source and preventing inhalation, which can cause respiratory irritation.[3][7]
Eye and Face Protection: Beyond the Splash
-
Mandatory: Chemical splash goggles are the minimum requirement.[4][8]
-
Recommended for High-Risk Operations: When handling larger quantities or there is a significant risk of splashing, a full-face shield should be worn over the chemical splash goggles.[9]
-
Causality: This class of compound is known to cause serious eye irritation or damage.[1][3] Goggles provide a 360-degree seal around the eyes, protecting from splashes, vapors, and fine dust that standard safety glasses would not.
Skin and Body Protection: A Barrier of Defense
-
Lab Coat: A clean, fully buttoned, long-sleeved lab coat must be worn at all times.[9]
-
Footwear: Shoes must completely cover the foot; open-toed shoes are strictly prohibited.[8]
-
Apron: For large-scale work or procedures with a high splash potential, a chemical-resistant apron over the lab coat is advised.
-
Causality: Accidental spills can occur, and a lab coat provides a removable barrier to prevent direct skin contact.[6] Since related compounds are known skin irritants and may be harmful upon dermal contact, this protection is essential.[1][3]
Hand Protection: The Critical Glove Choice
The choice of glove material is paramount. For pyridine and its derivatives, there are specific considerations.
-
Recommended: Butyl rubber or polyvinyl alcohol (PVA) gloves are often cited as providing superior protection against pyridine.[5]
-
Acceptable for Short-Duration Tasks: Nitrile gloves may be suitable for tasks with minimal risk of direct contact, but their resistance to pyridine can be limited.[4][6] It is crucial to double-glove if using nitrile and change the outer glove immediately upon any suspected contact.
-
Not Recommended: Latex gloves should not be used as they offer poor chemical resistance.[4]
-
Causality: Gloves protect against skin irritation and potential absorption of the chemical through the skin.[3] Different glove materials have varying levels of resistance and breakthrough times for specific chemicals. Always consult the glove manufacturer's compatibility chart for the most accurate information.[5]
Operational and Disposal Plans
A safe experiment is planned from start to finish, including disposal.
Step-by-Step Handling and Weighing Protocol
-
Preparation: Don all required PPE (lab coat, chemical splash goggles, appropriate gloves).
-
Work Area: Confirm the chemical fume hood is operational and the sash is at the appropriate working height.
-
Weighing: Tare a suitable container on a balance inside the fume hood. To minimize dust, do not weigh directly onto paper.
-
Aliquotting: Carefully transfer the solid this compound into the tared container. Use a spatula and maintain a slow, deliberate motion to prevent generating airborne dust.
-
Closure: Securely cap the stock bottle and the container with the weighed chemical.
-
Cleanup: Decontaminate the spatula and the balance area with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of the wipe as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique and dispose of them in the designated solid waste stream.
-
Hygiene: Wash hands thoroughly with soap and water.[8]
Spill Response and Decontamination
-
Evacuate and Alert: If a spill occurs, alert nearby personnel and evacuate the immediate area if necessary.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup.[5] For large spills, contact your institution's Environmental Health & Safety (EH&S) department.
-
Contain: Use an absorbent material like sand, vermiculite, or a commercial spill kit to cover and contain the spill.[6]
-
Collect: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Seal and label the waste container and dispose of it according to institutional protocols.
Disposal Plan
-
Segregation: All materials contaminated with this compound, including gloves, wipes, and absorbent materials, must be disposed of as hazardous chemical waste.[8][10]
-
Containers: Use a dedicated, clearly labeled, and sealable waste container.[5] Never mix incompatible waste streams.
-
Regulations: Adhere strictly to all local, state, and national environmental regulations for chemical waste disposal.[7]
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling Halogenated Pyridines.
References
- 1. 3-Chloro-4-iodopyridin-2-amine | C5H4ClIN2 | CID 51034459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 10. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
